Copper peroxymonosulfate
Description
Evolution and Significance of AOPs in Oxidative Chemistry
Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that have gained prominence due to their ability to mineralize complex organic pollutants that are often resistant to conventional methods. mdpi.comnumberanalytics.com The fundamental principle of AOPs lies in the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH), which possesses a high oxidation potential. numberanalytics.comresearchgate.net The concept of AOPs originated in the latter half of the 20th century, with initial explorations into the oxidative capabilities of ozone and hydrogen peroxide. numberanalytics.comuclm.es Over time, the field has expanded to include a variety of techniques, such as Fenton-based reactions, photocatalysis, and sonolysis. mdpi.comresearchgate.netuclm.es
The significance of AOPs in modern wastewater treatment is underscored by increasingly stringent environmental regulations and the growing complexity of industrial effluents. numberanalytics.com While homogeneous systems like the Fenton reagent have demonstrated high degradation efficiency, they are often limited by factors such as pH sensitivity and the generation of sludge. mdpi.com This has driven the development of heterogeneous catalysts, which offer improved stability and recyclability. mdpi.com The continuous evolution of AOPs, including the exploration of new activators and precursors, is a testament to their critical role in addressing global water quality challenges. mdpi.comuclm.es
Peroxymonosulfate (B1194676) (PMS) as a Potent Oxidant Precursor
Peroxymonosulfate (HSO₅⁻), commercially available as Oxone, has garnered significant attention as a precursor in AOPs. researchgate.net Its asymmetrical molecular structure makes it susceptible to activation, leading to the formation of highly reactive radicals. researchgate.net When activated, PMS can generate sulfate (B86663) radicals (SO₄•⁻), which, like hydroxyl radicals, are powerful oxidants capable of degrading a broad spectrum of organic contaminants. researchgate.net
Sulfate radical-based AOPs offer several advantages, including a potentially higher oxidation potential and greater selectivity towards certain types of organic compounds, particularly those containing unsaturated bonds or aromatic rings. researchgate.net Furthermore, these systems can operate over a wider pH range compared to some traditional AOPs. researchgate.net Beyond radical-based pathways, PMS can also directly oxidize certain organic compounds without the need for activation, a process influenced by factors like pH and the chemical structure of the pollutant. nih.govacs.org The versatility of PMS as a stable, easy-to-handle solid precursor contributes to its growing application in environmental remediation. researchgate.net
Overview of Copper Species as Catalysts and Activators for Peroxymonosulfate
Copper-based materials have been extensively investigated as catalysts for activating peroxymonosulfate due to their cost-effectiveness, abundance, and high catalytic potential. mdpi.comacs.org The activation process typically involves the redox cycling of copper species, primarily between Cu(I) and Cu(II), which facilitates the decomposition of PMS to generate reactive oxygen species. acs.orgacs.org
Various forms of copper have been explored, including:
Copper oxides (CuO and Cu₂O): These are recognized as effective and low-toxicity heterogeneous catalysts for PMS activation. mdpi.com
Zero-valent copper (ZVC): ZVC has demonstrated significant activating capacity for PMS. researchgate.net
Copper-containing composite materials: Incorporating copper into other materials, such as biochar or in bimetallic systems with metals like iron, can enhance catalytic performance and stability. mdpi.comresearchgate.netau.dk For instance, copper ferrite (B1171679) (CuFe₂O₄) has shown to be an efficient PMS activator. mdpi.comau.dk
The activation of PMS by copper can proceed through multiple pathways, leading to the formation of not only sulfate and hydroxyl radicals but also non-radical species like singlet oxygen (¹O₂) and surface-activated PMS complexes. researchgate.netau.dknih.gov The specific mechanism can be influenced by the nature of the copper catalyst, the reaction conditions, and even the target pollutant itself, which can participate in facilitating the redox cycle of copper. acs.orgnih.gov
Scope and Academic Relevance of Copper-Peroxymonosulfate Research
The study of copper-peroxymonosulfate systems is a dynamic and expanding area of environmental chemistry and engineering research. The academic relevance stems from the system's potential to offer efficient and economically viable solutions for the degradation of persistent organic pollutants. mdpi.com Research in this field is multifaceted, focusing on several key areas:
Mechanistic Elucidation: A significant portion of research is dedicated to understanding the complex reaction mechanisms involved in the copper-catalyzed activation of PMS. This includes identifying the dominant reactive oxygen species (both radical and non-radical) and clarifying the role of different copper species and their transformations. researchgate.netau.dkbohrium.comrsc.org
Catalyst Development: There is a continuous effort to design and synthesize novel copper-based catalysts with enhanced efficiency, stability, and reusability. This includes the development of single-atom catalysts, bimetallic composites, and supported copper catalysts. mdpi.combohrium.combohrium.com
Application to Diverse Pollutants: The efficacy of the Cu/PMS system is being tested against a wide range of contaminants, including phenols, antibiotics, and dyes, often found in industrial wastewater. mdpi.comau.dkbohrium.comnih.gov
Influence of Reaction Parameters: Researchers are investigating the impact of various factors such as pH, catalyst and PMS concentrations, and the presence of co-existing ions and natural organic matter on the degradation efficiency. mdpi.com
The ongoing research aims to bridge the gap between laboratory-scale studies and practical, large-scale applications for water and wastewater treatment. mdpi.commdpi.com The insights gained from these studies are crucial for optimizing the performance of Cu/PMS-based AOPs and developing robust environmental remediation technologies.
Structure
2D Structure
Properties
Molecular Formula |
CuH2O6S |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
copper;hydroperoxy hydrogen sulfate |
InChI |
InChI=1S/Cu.H2O6S/c;1-5-6-7(2,3)4/h;1H,(H,2,3,4) |
InChI Key |
WCTURNGNFCLIOY-UHFFFAOYSA-N |
Canonical SMILES |
OOOS(=O)(=O)O.[Cu] |
Origin of Product |
United States |
Synthesis Methodologies for Copper Based Peroxymonosulfate Activating Materials
Homogeneous Copper Systems
In homogeneous systems, copper ions, typically Cu²⁺, are dissolved in the aqueous solution to activate peroxymonosulfate (B1194676). This approach is straightforward, involving the dissolution of copper salts. The activation mechanism in these systems relies on the redox cycling of copper ions. For instance, Cu²⁺ can be reduced to Cu⁺ by the peroxymonosulfate anion (HSO₅⁻), which in turn generates reactive oxygen species like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•). mdpi.com This redox cycle is fundamental to the catalytic process.
While effective in activating PMS, homogeneous copper systems present challenges, primarily the leaching of copper ions into the treated water, which can cause secondary pollution. mdpi.com The difficulty in separating and recovering the copper catalyst from the reaction mixture also limits its practical application. mdpi.com
Heterogeneous Copper Catalyst Preparation
To overcome the limitations of homogeneous systems, significant research has focused on developing heterogeneous copper-based catalysts. These solid-phase catalysts offer enhanced stability, reduced metal leaching, and ease of separation and reuse. mdpi.com The preparation methods for these catalysts are diverse and tailored to produce materials with high catalytic activity, large surface area, and specific structural properties.
Copper Oxide-Based Catalysts (CuO, Cu₂O)
Copper oxides, particularly cupric oxide (CuO) and cuprous oxide (Cu₂O), are among the most studied heterogeneous catalysts for PMS activation due to their low cost, low toxicity, and high catalytic efficiency. mdpi.com The catalytic activity can differ between the two, with studies suggesting CuO may have higher activity than Cu₂O. mdpi.com The synthesis method plays a crucial role in determining the final properties and performance of these oxide catalysts.
Precipitation is a widely used and facile method for synthesizing copper oxide catalysts. acs.orgnih.gov This technique involves the reaction of a copper salt precursor with a precipitating agent, such as a base, to form a copper-containing precipitate, which is then typically washed, dried, and sometimes calcined to yield the final copper oxide material.
For example, CuO nanosheets have been synthesized using a simple precipitation method, demonstrating high catalytic activity for PMS activation. acs.orgnih.gov In another approach, cobalt-doped CuO catalysts were prepared via a rapid precipitation method, which resulted in a change in the nanoparticle morphology and enhanced catalytic efficiency under visible light. jim.org.cn A fast sodium citrate-assisted precipitation method has also been employed to synthesize CuO nanoparticles with a high number of oxygen vacancies without the need for calcination. researchgate.netrsc.org This method produces nanoparticles with a regular fusiform shape, high surface area, and improved charge transport properties. researchgate.netrsc.org
| Precipitation Method | Catalyst | Key Features | Reference |
| Facile Precipitation | CuO nanosheets | High catalytic activity | acs.orgnih.gov |
| Rapid Precipitation | Cobalt-doped CuO | Changed nanoparticle morphology, enhanced efficiency | jim.org.cn |
| Sodium Citrate-Assisted Precipitation | CuO nanoparticles with oxygen vacancies | No calcination needed, high surface area | researchgate.netrsc.org |
Solvothermal and hydrothermal methods are versatile techniques for preparing well-defined nanostructured copper oxide catalysts. sciopen.com These methods involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. sciopen.com These techniques allow for precise control over the size, shape, and crystallinity of the resulting nanoparticles.
For instance, a hydrothermal-calcination approach has been used to prepare a CuO-CeO₂ composite catalyst. mdpi.com This combination of methods can lead to materials with unique properties. Similarly, the combination of microwave-assisted and solvothermal methods can produce hierarchical porous structures with larger specific surface areas and enhanced stability. mdpi.com
| Synthesis Technique | Resulting Material | Advantages | Reference |
| Hydrothermal-Calcination | CuO-CeO₂ composite | Unique composite properties | mdpi.com |
| Microwave-Assisted Solvothermal | Hierarchical porous structures | Larger specific surface area, enhanced stability | mdpi.com |
Calcination is a heat treatment process applied to solid materials to induce thermal decomposition, phase transition, or removal of volatile fractions. In the context of catalyst synthesis, calcination is often a crucial final step to obtain the desired crystalline phase and surface properties.
A direct one-step calcination method using a nonionic polymeric structure-directing agent like polyethylene (B3416737) glycol (PEG) has been developed to prepare CuO catalysts with significantly enhanced surface area and excellent catalytic performance. researchgate.netnih.gov Another example involves the preparation of CuO/eggshell catalysts through a wet-impregnation method followed by calcination at 600 °C. iwaponline.com This process decomposes the calcium carbonate in the eggshell to calcium oxide, creating a supported catalyst. iwaponline.com Furthermore, a sol-gel calcination method has been employed to create magnetic copper ferrite (B1171679) and biochar composites (CuFe₂O₄@BC). mdpi.com
| Calcination Approach | Catalyst | Precursor/Support | Key Outcome | Reference |
| One-Step Calcination | CuO | Polyethylene glycol | Enhanced surface area | researchgate.netnih.gov |
| Wet-Impregnation & Calcination | CuO/eggshell | Eggshell | Supported catalyst | iwaponline.com |
| Sol-Gel Calcination | CuFe₂O₄@BC | Biochar | Magnetic composite catalyst | mdpi.com |
Copper Ferrite Spinels (CuFe₂O₄)
Copper ferrite (CuFe₂O₄), a type of spinel ferrite, has emerged as a promising catalyst for PMS activation due to its magnetic properties, which allow for easy separation, high stability, and the synergistic effects between copper and iron. mdpi.comiwaponline.com
The synthesis of CuFe₂O₄ often involves co-precipitation followed by calcination. Magnetic CuFe₂O₄ nanoparticles have been successfully synthesized using a co-precipitation method with a subsequent calcination step at 500 °C. iwaponline.comdntb.gov.ua The calcination temperature is a critical parameter that influences the catalytic performance of the resulting material. iwaponline.com Another approach involves a microwave-assisted synthesis method, which offers a facile route to produce CuFe₂O₄ nanocatalysts. bohrium.com Additionally, a freeze-drying method has been utilized to obtain CuFe₂O₄ for activating peroxymonosulfate. researchgate.net
| Synthesis Method | Catalyst | Key Features | Reference |
| Co-precipitation and Calcination | Magnetic CuFe₂O₄ nanoparticles | Magnetic, stable, synergistic effects | iwaponline.comdntb.gov.ua |
| Microwave-Assisted Synthesis | CuFe₂O₄ nanocatalysts | Facile production | bohrium.com |
| Freeze-Drying | CuFe₂O₄ | Alternative synthesis route | researchgate.net |
Co-precipitation Techniques
Co-precipitation is a widely utilized and facile method for synthesizing copper-based catalysts for peroxymonosulfate (PMS) activation. This technique involves the simultaneous precipitation of copper precursors along with other metal precursors from a solution to form a homogeneous, multi-metal material. The resulting precipitates are typically subjected to calcination at elevated temperatures to yield the final catalyst.
A common application of this method is in the synthesis of copper ferrite (CuFe₂O₄) nanoparticles. In a typical procedure, copper nitrate (B79036) (Cu(NO₃)₂·3H₂O) and iron nitrate (Fe(NO₃)₃·9H₂O) are dissolved in deionized water. iwaponline.com The pH of the solution is then adjusted to a basic range (e-g-, 9-10) using a precipitating agent like sodium hydroxide (B78521) (NaOH), leading to the formation of metal hydroxides. iwaponline.com These precursors are then aged, washed, and calcined to produce the crystalline CuFe₂O₄. The calcination temperature is a critical parameter influencing the catalytic performance of the synthesized material. iwaponline.com For instance, magnetic CuFe₂O₄ nanoparticles synthesized via co-precipitation and calcined at 500 °C have demonstrated high activity and stability in activating PMS for the degradation of organic pollutants. iwaponline.com
The co-precipitation method is not limited to ferrites. It is also employed for the synthesis of other mixed metal oxides and layered double hydroxides (LDHs). For example, copper-containing LDHs are often synthesized using this approach. mdpi.com The key advantage of co-precipitation is its ability to achieve a high dispersion of the active copper species within a stable matrix, which can enhance catalytic activity and minimize the leaching of copper ions. researchgate.net
Table 1: Examples of Copper-Based Catalysts Synthesized via Co-precipitation
| Catalyst | Precursors | Precipitating Agent | Calcination Temperature (°C) | Reference |
|---|---|---|---|---|
| CuFe₂O₄ | Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O | NaOH | 500 | iwaponline.com |
| CuFeMnO | Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, MnCl₂·4H₂O | NaOH | 90 (synthesis temp) | pnas.org |
Composite Formation with Other Oxides
To enhance the stability and catalytic activity of copper-based materials, they are often integrated into composite structures with other oxides. This approach can improve the dispersion of the active sites, increase surface area, and create synergistic effects between the different components.
One strategy involves supporting copper oxide (CuO) on other materials. For example, CuO supported on magnesium aluminum layered double hydroxide (LDH) has been synthesized to improve stability and prevent copper ion leaching. researchgate.net The high alkalinity and buffering capacity of the LDH support are beneficial in this regard. researchgate.net Similarly, biochar-supported CuO composites have been developed and shown to be effective PMS activators for treating highly saline organic wastewater. researchgate.net
Another approach is the creation of mixed metal oxides where copper is combined with other transition metals. For instance, a chromate (B82759) of copper and cobalt (Φy) was synthesized and subsequently calcined to form a mixed metal oxide (MMO). nih.govmdpi.com This MMO demonstrated effective PMS activation for the degradation of ciprofloxacin, with the added benefit of preventing the leaching of toxic cobalt ions that was observed with the uncalcined material. nih.govmdpi.com The formation of these composites can be achieved through various methods, including co-precipitation, impregnation, and hydrothermal synthesis. nih.goviwaponline.com
Table 2: Examples of Copper-Based Composite Catalysts
| Composite Material | Synthesis Method | Application | Key Finding | Reference |
|---|---|---|---|---|
| CuO/eggshell | Impregnation | Reactive Blue 19 degradation | High degradation efficiency (approx. 100% in 20 min) | iwaponline.com |
| CuO/LDH | Co-precipitation | Pollutant degradation | Avoided leaching of Cu ions | researchgate.net |
| BC-CuO | Not specified | Highly saline wastewater treatment | Rapid removal of various organic pollutants | researchgate.net |
Zero-Valent Copper (ZVC) Materials
Zero-valent copper (ZVC) has emerged as a promising catalyst for PMS activation due to its high reactivity. Synthesis methods for ZVC materials often focus on creating nanoscale particles to maximize surface area and catalytic efficiency.
Pyrolysis Methods for Biochar-Loaded ZVC
A simple and effective method for producing ZVC is through the pyrolysis of biomass impregnated with a copper salt. nih.govmdpi.com In this one-pot process, a biomass precursor, such as rosemary extraction residues, is impregnated with a solution of a copper salt like cupric acetate. jeeng.netbibliotekanauki.pl The impregnated biomass is then subjected to pyrolysis in an inert atmosphere. jeeng.netbibliotekanauki.pl During pyrolysis, the copper salt is reduced to zero-valent copper nanoparticles, which become embedded within the resulting biochar matrix. jeeng.netbibliotekanauki.pl This method is advantageous as it utilizes waste biomass and simultaneously creates a stable support for the ZVC nanoparticles, preventing their aggregation and enhancing their catalytic activity. nih.govmdpi.com Biochar-loaded ZVC has been successfully used to activate peroxydisulfate (B1198043) (PDS) for the decolorization of dyes. jeeng.netbibliotekanauki.pl
Reduction-Based Synthesis
Chemical reduction is a common bottom-up approach for synthesizing ZVC nanoparticles. This method involves the reduction of a copper salt (e.g., copper(II) sulfate or copper(II) chloride) in a solution using a reducing agent. Various reducing agents have been employed, including sodium borohydride (B1222165), sodium hypophosphite, and L-ascorbic acid. nih.gov The choice of reducing agent and the presence of capping agents can influence the size, morphology, and stability of the resulting ZVC nanoparticles. nih.gov For instance, L-ascorbic acid can act as both a reducing agent and a capping agent, preventing the agglomeration of the nanoparticles. nih.gov These chemically synthesized ZVC nanoparticles have been shown to be effective in activating PMS for the degradation of various organic pollutants. mdpi.com
Copper Sulfide (B99878) (CuS) Materials
Copper sulfide (CuS), particularly in its covellite mineral form, is an effective catalyst for PMS activation. researchgate.net Hydrothermal and solvothermal methods are commonly employed for the synthesis of CuS nanomaterials with controlled morphologies.
In a typical hydrothermal synthesis, a copper precursor, such as copper chloride or copper nitrate, is reacted with a sulfur source, like sodium sulfide, thiourea (B124793), or thioacetamide, in an aqueous solution within a sealed autoclave at elevated temperatures (e.g., 130-150°C). eeer.orgtandfonline.comprimescholars.com The reaction parameters, including the ratio of copper to sulfur, the type of sulfur precursor, the reaction temperature, and the duration, can significantly influence the morphology of the resulting CuS, leading to the formation of nanoparticles, nanorods, nanoplates, or hierarchical flower-like structures. eeer.orgtandfonline.comprimescholars.com For instance, using thiourea as the sulfur source has been shown to produce self-assembled hexagonal plates stacked into cylindrical structures. tandfonline.com These synthesized CuS materials have demonstrated efficient catalytic activity in activating PMS for the degradation of organic pollutants like diethyl phthalate. researchgate.net
Table 3: Synthesis Parameters and Morphologies of CuS Materials
| Copper Precursor | Sulfur Precursor | Synthesis Method | Temperature (°C) | Resulting Morphology | Reference |
|---|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Thiourea | Hydrothermal | 150 | Self-assembled hexagonal plates | tandfonline.com |
| CuCl₂ | Sodium sulfide | Hydrothermal | 130 | Nanoparticles, spherical-like | eeer.org |
Copper-Incorporated Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of copper into MOF structures creates highly active catalysts for PMS activation due to the well-defined and accessible active sites.
The most common method for synthesizing copper-incorporated MOFs is solvothermal or hydrothermal synthesis. mdpi.comnih.govnih.gov This involves dissolving a copper salt (e.g., copper nitrate) and an organic linker (e.g., 2,5-dihydroxyterephthalic acid or 1,3,5-benzenetricarboxylic acid) in a solvent, often a mixture of N,N'-dimethylformamide (DMF) and ethanol (B145695), and heating the mixture in a sealed autoclave. nih.gov The reaction temperature and time are crucial parameters that control the crystallization process and the final structure of the MOF. nih.gov
Bimetallic MOFs, where copper is incorporated alongside another metal like iron or cobalt, have also been synthesized to enhance catalytic performance through synergistic effects. nih.govnih.govrsc.org For example, a bimetallic FeCu-MOF was fabricated using a solvothermal process with iron(II) chloride, copper(II) nitrate, and 2,5-dihydroxyterephthalic acid as precursors. nih.gov In some cases, a single-step hydrothermal method can lead to the in-situ formation of zero-valent copper particles on the surface of a cobalt-based MOF, creating a composite material with excellent catalytic activity for PMS activation. nih.govrsc.org
Table 4: Examples of Copper-Incorporated MOFs and their Synthesis
| MOF | Metal Precursors | Organic Linker | Synthesis Method | Key Feature | Reference |
|---|---|---|---|---|---|
| FeCu-MOF | FeCl₂·4H₂O, Cu(NO₃)₂·3H₂O | 2,5-dihydroxyterephthalic acid | Solvothermal | Bimetallic framework | nih.gov |
| Cu@Co-MOF | Cu²⁺ and Co²⁺ salts | Not specified | Hydrothermal | In-situ formation of zero-valent copper | nih.govrsc.org |
Single-Atom Copper Catalysts
Single-atom catalysts (SACs) represent a frontier in catalysis, prized for their maximum atomic utilization efficiency, well-defined active sites, and unique catalytic mechanisms. rsc.org In the context of peroxymonosulfate (PMS) activation, copper SACs are engineered to disperse individual copper atoms onto supportive substrates, preventing agglomeration into nanoparticles and ensuring that each atom is a potential active center. nih.gov This atomic dispersion can lead to distinct electronic structures and coordination environments, which in turn govern the catalytic performance and reaction pathways. rsc.orgnih.gov
Carbon materials are widely used as supports for copper SACs due to their large surface area, excellent conductivity, and high chemical stability. researchgate.netnso-journal.org The synthesis of these catalysts involves anchoring individual copper atoms onto the carbon matrix, often enhanced by the presence of heteroatoms like nitrogen.
A common fabrication strategy is high-temperature pyrolysis of a mixture containing a copper source, a carbon source, and often a nitrogen source. nih.gov For instance, a cost-effective approach involves using waste adsorbent-based biochar as the carbon support. In one method, atomic Cu was anchored onto porous N-doped biochar (SACu@NBC) derived from waste biomass. rsc.orgrsc.org The nitrogen atoms within the carbon lattice play a crucial role, creating coordination sites (e.g., Cu-Nₓ) that securely trap the copper atoms. researchgate.net This coordination not only anchors the atoms but also modulates their electronic properties, lowering the band gap of the carbocatalyst and facilitating electron transfer, which is critical for PMS activation. researchgate.netrsc.org
Research indicates that the activation of PMS by these Cu-N-C catalysts often proceeds through a non-radical, electron-transfer pathway rather than generating traditional radicals. rsc.orgrsc.org Density functional theory (DFT) calculations have shown that isolated atomic Cu sites serve as the primary active centers, improving the material's electron transfer capacity. rsc.org The precise synthesis is critical; if the concentration of the copper precursor is too high during synthesis, it can lead to the formation of copper nanoparticles instead of the desired single atoms. nih.gov
Table 1: Research Findings on Single-Atom Copper Catalysts on Carbon Supports
| Catalyst System | Carbon Support Source | Synthesis Highlight | Key Finding | Reference |
| SACu@NBC | Waste Adsorbent Biochar | Pyrolysis of Cu-laden biosorbent | Isolated atomic Cu sites serve as active centers for a non-radical electron transfer pathway. | rsc.orgrsc.org |
| Cu-N-C | General | Coordination with N sites | Cu-N bonding facilitates the anchoring of Cu atoms and lowers the band gap for easier electron transfer. | researchgate.net |
| Cu-SAC on g-C₃N₄ | Melamine/Urea | Thermal polymerization | Graphitic carbon nitride (g-C₃N₄) provides a well-organized, N-rich support for anchoring metal atoms. | mdpi.com |
| CuN₂O₂ sites | EDTA precursor | Low-temperature pyrolysis | Formation of unique CuN₂O₂ coordination environments. | nih.gov |
Copper Nanomaterials (e.g., Nanowires)
Beyond single-atom catalysts, copper nanomaterials with various morphologies, such as nanoparticles, nanosheets, and nanowires, are effective for activating peroxymonosulfate. mdpi.comacs.org These materials offer a high surface area and unique electronic properties derived from their nanoscale dimensions.
Copper(II) oxide (CuO) is one of the most studied copper nanomaterials for this purpose, recognized for its stability, low cost, and high catalytic efficiency compared to other copper oxides like Cu₂O. mdpi.com CuO nanosheets, for example, have been synthesized via a simple precipitation method and have demonstrated high activity in PMS activation. acs.org The mechanism often involves the generation of high-valent copper species, such as Cu(III), on the catalyst surface. acs.org
Nanoscale zerovalent copper (nZVC) is another class of highly reactive materials. It can be synthesized through various chemical reduction methods, using reducing agents like sodium borohydride or ascorbic acid in the presence of stabilizing agents. nih.gov Solvothermal methods have also been employed to produce nZVC and other supported copper nanoparticles. nih.gov
Furthermore, advanced nanostructures like copper-based metal-organic frameworks (MOFs) have been developed. A Cu-based MOF featuring planar trinuclear [Cu₃(μ₃-O)]⁴⁺ clusters was synthesized and showed high efficiency in activating PMS due to its abundance of open metal sites and stable porous framework. rsc.org Green synthesis routes, using plant extracts, have also been explored for producing copper nanoparticles (CuNPs) that effectively activate peroxosulfates. researchgate.net
Table 2: Synthesis and Characteristics of Various Copper Nanomaterials
| Nanomaterial | Synthesis Method | Key Structural/Morphological Feature | Activation Insight | Reference(s) |
| CuO Nanosheets | Facile Precipitation | 2D sheet-like morphology | High catalytic activity attributed to the formation of surface-associated Cu(III). | acs.org |
| Nanoscale Zerovalent Copper (nZVC) | Chemical Reduction | Nanoparticles | Acts as an electron donor to activate PMS. | nih.gov |
| Co-doped CuO | Chemical Reduction & Calcination | Doped nanocatalysts | Synergistic effect between cobalt and copper enhances PMS activation. | bohrium.com |
| Cu-based MOF | Solvothermal | Trinuclear [Cu₃(μ₃-O)]⁴⁺ clusters, porous framework | Rich open metal sites provide high catalytic activity. | mdpi.comrsc.org |
| Green CuNPs | Green Synthesis (Plant Extract) | Crystalline, cubical nanoparticles | An environmentally benign catalyst for activating PMS. | researchgate.net |
Structural and Morphological Control in Catalyst Synthesis
The catalytic efficacy of copper-based materials in activating peroxymonosulfate is profoundly influenced by their physical and chemical structure. Therefore, precise control over the synthesis process to dictate the catalyst's morphology, crystallinity, and surface properties is paramount for enhancing performance. mdpi.com
Several synthesis strategies allow for this level of control. The solvothermal method , for instance, enables fine-tuning of particle size, shape, and crystallinity by adjusting parameters such as reaction temperature, duration, and the type of solvent used. mdpi.com This method is frequently used for creating complex structures like metal-organic frameworks (MOFs). mdpi.comMicrowave-assisted synthesis offers a rapid and energy-efficient alternative that can accelerate the nucleation and growth of high-quality nanocrystals. mdpi.com
The coprecipitation method is another versatile technique, often used to synthesize mixed-metal oxides like copper ferrite (CuFe₂O₄) and ternary spinel oxides (e.g., CuFeMnO). iwaponline.compnas.org In this process, the final properties of the catalyst are heavily dependent on post-synthesis treatments, particularly the calcination temperature, which affects crystallinity and surface area. iwaponline.comnih.gov A facile coprecipitation method was used for the scalable production of a Cu-Fe-Mn spinel oxide that possessed abundant oxygen vacancies and symmetry-breaking sites, features that were critical to its superior catalytic capacity. pnas.org
The use of structure-directing agents is another effective strategy. For example, adding polyethylene glycol (PEG) during a one-step calcination process for CuO resulted in a catalyst with a significantly enhanced surface area and excellent performance. researchgate.net At the atomic level, structural control can involve creating specific chemical bonds to regulate electronic properties. One study demonstrated the construction of a C–O–Cu covalent bond on a catalyst's surface, which facilitated the Cu(II)/Cu(I) redox cycle by shortening the electron migration distance, thereby boosting PMS activation. acs.org These tailored synthesis approaches are crucial for developing robust and highly active copper-based catalysts.
Table 3: Strategies for Structural and Morphological Control
| Control Strategy | Synthesis Method | Resulting Feature | Impact on Catalysis | Reference(s) |
| Parameter Tuning | Solvothermal | Controlled size, morphology, and crystallinity | Optimized catalyst structure for higher activity. | mdpi.com |
| Calcination Temperature | Coprecipitation | Specific crystalline phases (e.g., spinel CuFe₂O₄) | Affects stability and catalytic performance. | iwaponline.comnih.gov |
| Use of Directing Agent | Calcination with PEG | Enhanced surface area in CuO | Increased number of active sites. | researchgate.net |
| Scalable Production | Facile Coprecipitation | Oxygen vacancies, symmetry-breaking sites | Endorses superior PMS-catalytic capacity. | pnas.org |
| Covalent Bond Construction | In-situ Growth | C-O-Cu bonds | Regulates electron transfer and accelerates the redox cycle of copper species. | acs.org |
Mechanisms of Peroxymonosulfate Activation by Copper Species
General Principles of Persulfate Activation
Persulfates, including peroxymonosulfate (B1194676) (PMS, HSO₅⁻) and persulfate (PDS, S₂O₈²⁻), are powerful oxidants that require activation to generate more potent and less selective reactive species for the degradation of recalcitrant organic pollutants. nih.govnih.gov The core of the activation process is the cleavage of the peroxide bond (-O-O-) within the persulfate molecule. mdpi.comresearchgate.net This bond scission can be initiated through various methods, including thermal energy, ultraviolet (UV) irradiation, and, most notably, catalysis by transition metals. nih.govrsc.orgmdpi.com
Transition metals like iron, cobalt, and copper are recognized as effective activators because of their ability to donate electrons, initiating the decomposition of the persulfate anion. nih.govmdpi.commdpi.com This electron transfer to the peroxide bond leads to its homolytic cleavage, producing highly reactive sulfate (B86663) radicals (SO₄•⁻) and, depending on the reaction conditions, hydroxyl radicals (HO•). mdpi.comrsc.org The catalytic cycle is sustained by the subsequent oxidation of the reduced metal ion back to its higher oxidation state by another persulfate molecule.
Copper Redox Cycling Pathways
The catalytic prowess of copper in activating peroxymonosulfate is rooted in its versatile redox chemistry, primarily involving the cycling between different oxidation states. researchgate.net These pathways are not mutually exclusive and can operate concurrently, with the dominant mechanism often depending on the specific copper species and reaction environment. The two principal redox cycles involve the Cu(II)/Cu(I) couple and the formation of high-valent Cu(III) species.
A fundamental pathway for PMS activation by copper involves the redox cycling between Cu(II) and Cu(I). researchgate.net This cycle is a critical driver for the continuous generation of reactive oxidants. The process can be initiated by the reduction of the more stable cupric ion, Cu(II), to the cuprous ion, Cu(I). This reduction can be facilitated by various means, including the presence of reducing agents or even certain pollutants that can donate electrons. acs.orgiwaponline.com In some systems, zero-valent copper (Cu⁰) can act as the initial source of Cu(I). mdpi.com
Once formed, Cu(I) readily reacts with the peroxymonosulfate molecule (HSO₅⁻). In this step, Cu(I) donates an electron to the peroxide bond, causing it to break and generate a sulfate radical (SO₄•⁻). Simultaneously, Cu(I) is oxidized back to Cu(II), allowing the catalytic cycle to continue. plu.mxresearchgate.net Some research also indicates that pollutants themselves can facilitate the valence cycles of Cu⁺/Cu²⁺ by forming complexes with copper active sites, which rearranges the charge and makes it easier to obtain electrons, thereby accelerating the reduction of Cu²⁺ to Cu⁺ and promoting PMS activation. researchgate.netacs.orgnih.gov
| Reaction Step | Equation | Description |
|---|---|---|
| Reduction of Cu(II) | Cu(II) + e⁻ → Cu(I) | Cupric ion is reduced to cuprous ion, often by a reducing agent or the target pollutant. |
| Activation of PMS by Cu(I) | Cu(I) + HSO₅⁻ → Cu(II) + SO₄•⁻ + OH⁻ | Cuprous ion activates peroxymonosulfate, generating a sulfate radical and regenerating the cupric ion. |
Beyond the conventional Cu(II)/Cu(I) cycle, a growing body of evidence points to the formation and critical role of high-valent copper species, specifically Cu(III), as a primary oxidant in certain copper-PMS systems. researchgate.netacs.orgresearchgate.net This pathway is particularly prominent with heterogeneous catalysts like copper oxide (CuO). nih.govresearchgate.netacs.org In this mechanism, surface-associated Cu(II) interacts with a peroxymonosulfate molecule, leading to the oxidation of Cu(II) to Cu(III) and the formation of a sulfate radical and a hydroxide (B78521) ion. researchgate.netresearchgate.net
The formation of Cu(III) has been confirmed through various analytical techniques, including in-situ Raman spectroscopy and electron paramagnetic resonance (EPR). acs.orgnih.gov Unlike radical-based pathways, the Cu(III)-mediated process can be highly efficient and selective. acs.orgnih.gov This high-valent species is a powerful oxidant capable of directly attacking organic pollutants. nih.govresearchgate.netacs.org
Once formed, the surface-bound Cu(III) species acts as a potent electrophile, directly oxidizing organic contaminants without necessarily relying on the generation of free radicals in the bulk solution. nih.govacs.org This direct electron transfer from the pollutant to the Cu(III) center results in the degradation of the organic molecule and the reduction of Cu(III) back to Cu(II), completing the catalytic cycle. researchgate.net
Research has demonstrated that Cu(III) can preferentially oxidize phenolic compounds, with reaction rate constants being inversely proportional to the ionization potentials of the pollutants. nih.govresearchgate.netacs.org This pathway can lead to exceptionally high utilization of peroxymonosulfate, as it minimizes less efficient side reactions. nih.govresearchgate.netacs.org For instance, the CuO/PMS system has shown significantly higher PMS utilization efficiency for pollutant mineralization compared to systems dominated by radical or singlet oxygen pathways. nih.govresearchgate.netacs.org
High-Valent Copper Species (e.g., Cu(III)) Formation and Reactivity
Reactive Oxygen Species (ROS) Generation
The activation of peroxymonosulfate by copper catalysts culminates in the production of various reactive oxygen species (ROS). mdpi.commdpi.com These species are the primary agents responsible for the degradation of organic pollutants. researchgate.net The type and relative contribution of each ROS can vary depending on the specific copper catalyst, pH, and other matrix components. nih.gov The main ROS generated include the sulfate radical (SO₄•⁻) and the hydroxyl radical (HO•). nih.govmdpi.com
| Reactive Species | Chemical Formula | Primary Formation Pathway |
|---|---|---|
| Sulfate Radical | SO₄•⁻ | One-electron reduction of HSO₅⁻ by Cu(I). mdpi.com |
| Hydroxyl Radical | HO• | Reaction of SO₄•⁻ with water or hydroxide ions, or from the decomposition of Cu(III) species. acs.orgnih.gov |
The sulfate radical (SO₄•⁻) is a hallmark of persulfate-based AOPs and a key oxidant generated in copper-activated PMS systems. nih.govmdpi.com It is a powerful and relatively long-lived radical with a high standard redox potential, enabling it to oxidize a wide array of organic compounds. mdpi.com
The principal mechanism for SO₄•⁻ formation in this system is the reaction between the reduced copper species, Cu(I), and the peroxymonosulfate anion (HSO₅⁻). As described in the Cu(II)/Cu(I) redox cycle, Cu(I) donates a single electron to the peroxide bond of PMS. This electron transfer induces the homolytic cleavage of the O-O bond, resulting in the formation of a sulfate radical (SO₄•⁻) and a hydroxide ion (OH⁻), while Cu(I) is oxidized to Cu(II). mdpi.comnih.gov In some systems, particularly those involving manganese-copper composite oxides, the generation of sulfate radicals can be significantly enhanced. nih.govmdpi.com
Hydroxyl Radical (•OH) Formation
The generation of hydroxyl radicals (•OH), a highly reactive oxygen species (ROS), is a key process in copper-catalyzed PMS activation. Studies have confirmed that in systems utilizing zero-valent copper (ZVC), the hydroxyl radical is a dominant species in the degradation of pollutants like Naproxen. nih.gov This is often verified through electron spin resonance (ESR) and radical scavenging experiments. nih.gov
The formation of •OH can occur through several mechanisms. In systems with zero-valent copper (ZVC) or Cu(I), the following reactions are proposed mdpi.comdntb.gov.uamdpi.com:
Activation by Cu(I): Peroxymonosulfate can accelerate the corrosion of ZVC, leading to the release of Cu(I) ions. mdpi.comdntb.gov.ua These Cu(I) species then react with PMS to generate sulfate radicals (SO₄•⁻), which can subsequently react with water or hydroxide ions to form hydroxyl radicals. mdpi.com
Cu⁺ + HSO₅⁻ → Cu²⁺ + SO₄•⁻ + OH⁻
SO₄•⁻ + H₂O → HSO₄⁻ + •OH
Direct Reaction: Some studies suggest that both sulfate and hydroxyl radicals are produced directly from the reaction where Cu²⁺ is initially reduced to Cu⁺ by HSO₅⁻. mdpi.com In certain systems, such as those using CuO catalysts, it's proposed that the catalyst facilitates the decomposition of PMS into both SO₄•⁻ and •OH. mdpi.com
It has been noted that under alkaline conditions, sulfate radicals can be converted to hydroxyl radicals, further contributing to the •OH concentration in the system. mdpi.com
Superoxide (B77818) Radical (O₂•⁻) Generation
The superoxide radical (O₂•⁻) is another reactive species generated during the copper-catalyzed activation of PMS. Its formation is often linked to the redox cycling of copper ions.
The generation of superoxide can be initiated by the reaction of Cu(II) with PMS researchgate.net:
Cu²⁺ + HSO₅⁻ → Cu⁺ + SO₅•⁻ + H⁺
The resulting sulfate peroxide radical (SO₅•⁻) can then lead to the formation of superoxide radicals.
In some complex systems, such as a Cu-TCPP(BA)-MOF catalyst under visible light, the transition from Cu(I) to Cu(II) in reaction with HSO₅⁻ triggers a cascade of reactions that result in the formation of superoxide, among other species. mdpi.com While superoxide can directly degrade some pollutants, it also plays a critical role as an intermediate in the formation of other reactive species, particularly singlet oxygen. researchgate.netresearchgate.net Furthermore, superoxide radicals have been identified as important for the reduction of high-valence copper species like Cu(III), helping to sustain the catalytic cycle. researchgate.net
Singlet Oxygen (¹O₂) Pathways
Singlet oxygen (¹O₂), a non-radical reactive species, is frequently identified as a key oxidant in copper-activated PMS systems, particularly in pathways that are not dominated by free radicals. nih.govresearchgate.netrsc.orgmdpi.com
Several pathways for ¹O₂ generation have been proposed:
From Superoxide Radicals: A primary route for singlet oxygen formation is through the recombination or reaction of superoxide radicals (O₂•⁻), which themselves are generated from the interaction between copper species and PMS. researchgate.netrsc.org
PMS Self-Decomposition: High-valence metals like Fe³⁺ in copper-containing catalysts (e.g., CuFeO₂) can react with PMS to produce sulfate peroxide radicals (SO₅•⁻), which may then react further to generate singlet oxygen. mdpi.com
Direct PMS Activation: Some catalyst surfaces can directly activate PMS to produce ¹O₂. researchgate.net For instance, in a CuO-CeO₂/PMS system, electron transfer between the metal oxides and the formation of oxygen vacancies are credited with enhancing ¹O₂ production. nih.gov Single-atom copper catalysts have also been shown to selectively adsorb the terminal oxygen of PMS, promoting the generation of SO₅•⁻, which leads to ¹O₂. researchgate.net
The dominance of the singlet oxygen pathway is often associated with non-radical degradation mechanisms and can be highly effective for the degradation of specific organic pollutants. nih.govmdpi.com
Non-Radical Activation Mechanisms
Beyond the generation of free radicals, copper species can activate peroxymonosulfate through non-radical pathways. These mechanisms are often advantageous as they can be less susceptible to interference from background ions in complex water matrices. nih.govmdpi.com Key non-radical pathways include direct electron transfer and the action of surface-bound reactive species. researchgate.netresearchgate.net
Direct Electron Transfer (DET) from Pollutants to Catalyst
The Direct Electron Transfer (DET) mechanism involves the catalyst acting as a mediator to shuttle electrons from the organic pollutant to the peroxymonosulfate, leading to the oxidation of the pollutant without the generation of free radicals in the bulk solution. researchgate.netresearchgate.netnih.gov
In this process:
The pollutant adsorbs onto the surface of the copper-based catalyst.
The catalyst facilitates the transfer of electrons from the adsorbed pollutant to the PMS molecule.
The pollutant is oxidized, and the PMS is reduced.
This pathway has been identified in systems using catalysts like atomic copper anchored on biochar. researchgate.net The efficiency of this electron transfer can be enhanced by the catalyst's structure, such as the presence of single copper atoms which can narrow the band gap and improve electron transfer capacity. researchgate.net The formation of a metastable intermediate between the catalyst and PMS is a key step in initiating this effective non-radical reaction. nih.gov
Surface-Bound Reactive Species
In many heterogeneous catalytic systems, the reactive species are not released into the solution but remain bound to the catalyst's surface. mdpi.comresearchgate.net These surface-bound species are responsible for the degradation of pollutants that adsorb onto or come into close proximity with the catalyst surface.
One of the most significant surface-bound species in copper-activated systems is high-valent copper, specifically Cu(III). researchgate.netresearchgate.net The formation of a surface Cu(II)-PMS complex can lead to the generation of surface-bound Cu(III). researchgate.net This powerful oxidant can then directly oxidize adsorbed organic pollutants. researchgate.netresearchgate.net This mechanism is considered a non-radical pathway and has been observed in systems using CuO catalysts. The catalytic cycle involves the reduction of Cu(III) back to Cu(II) through the one-electron oxidation of the contaminant. researchgate.net
Influence of Copper Speciation and Valence States on Mechanism
The specific reaction pathway—whether radical-mediated or non-radical—is heavily dependent on the speciation and valence state of the copper catalyst. mdpi.commdpi.com The redox cycling between different copper oxidation states (e.g., Cu(I)/Cu(II), Cu(II)/Cu(III)) is fundamental to the activation process. researchgate.netresearchgate.netmdpi.comresearchgate.net
Zero-Valent Copper (Cu⁰) and Cuprous Copper (Cu⁺): Low-valence copper species like Cu⁰ and Cu⁺ are generally associated with radical-dominated pathways. mdpi.com They can react with PMS to generate powerful oxidizing radicals like sulfate (SO₄•⁻) and hydroxyl (•OH). mdpi.commdpi.com For instance, PMS can accelerate the corrosion of Cu⁰ to release Cu⁺, which is a potent activator of PMS to produce radicals. mdpi.comdntb.gov.ua
Cupric Copper (Cu²⁺): Cu(II) can participate in both radical and non-radical pathways. It can be reduced to Cu⁺ to initiate radical chain reactions. mdpi.com Alternatively, the complexation of Cu(II) with certain pollutants can enhance its ability to activate PMS, leading to the formation of Cu(III) and a non-radical degradation pathway. acs.org
High-Valent Copper (Cu(III)): The formation of Cu(III) is a key feature of several non-radical, surface-mediated activation mechanisms. researchgate.net Cu(II) on the catalyst surface can react with PMS to form a surface-bound Cu(III) species, which then acts as the primary oxidant. researchgate.netresearchgate.net The catalytic cycle is completed when Cu(III) is reduced back to Cu(II) by the pollutant. researchgate.net This pathway is often highly efficient and selective.
The interplay between these valence states creates a versatile catalytic system. For example, in delafossite (B1172669) (CuFeO₂) catalysts, the presence of high-valence Fe³⁺ alongside Cu⁺ promotes a non-radical pathway dominated by singlet oxygen. mdpi.com In contrast, catalysts that facilitate the continuous generation of low-valence species tend to favor radical-dominated pathways. mdpi.com The electronic structure of the catalyst and its ability to facilitate electron transfer are crucial in determining which copper valence states are active and which degradation mechanism prevails. mdpi.comresearchgate.net
Data Tables
Table 1: Degradation Efficiency of Various Pollutants by Copper-Activated Peroxymonosulfate.
| Catalyst System | Pollutant | Degradation Efficiency | Time (min) | Key Reactive Species |
| CuO-CeO₂/PMS | Rhodamine B | 100% | 60 | ¹O₂ nih.gov |
| CuO-CeO₂/PMS | Methylene (B1212753) Blue | 85.39% | 60 | ¹O₂ nih.gov |
| CuO-CeO₂/PMS | Atrazine (B1667683) | 98.44% | 60 | ¹O₂ nih.gov |
| CuFeO₂/PMS | Ofloxacin (B1677185) | 48% | 60 | ¹O₂ mdpi.com |
| CuMnO₂/PMS | Ofloxacin | 82% | 60 | •OH, SO₄•⁻ mdpi.com |
| ZVC/PMS | Orange G | 99.6% | 10 | •OH, SO₄•⁻ mdpi.com |
Compound Names
Factors Influencing Copper Peroxymonosulfate Reactivity
Solution pH Effects on Mechanism and Efficiency
The pH of the aqueous solution is a critical parameter that can alter both the efficiency and the dominant degradation mechanism of the copper-peroxymonosulfate system. Copper-based systems are noted for their versatility, often maintaining high catalytic activity across a wide pH range, including neutral and even alkaline environments, which can be an advantage over other transition metal systems like iron that are typically more effective in acidic conditions mdpi.com.
Research on copper oxide (CuO) nanosheets has demonstrated effective degradation of 4-chlorophenol (B41353) over a broad pH range of 3 to 10 acs.org. Similarly, a biochar-loaded zero-valent copper (CuC) system efficiently degraded enrofloxacin (B1671348) in a pH range of 2 to 11 nih.gov. However, the efficiency is not always uniform across the range. For the CuC/PMS system, degradation efficiency generally increases with a rising pH from 2 to 9 nih.gov. Under strongly acidic conditions (e.g., pH < 3), the activation of PMS can be inhibited because protons (H⁺) may form strong hydrogen bonds with the O–O bond in the peroxymonosulfate (B1194676) ion (HSO₅⁻) nih.gov. Conversely, in strongly alkaline environments (e.g., pH > 9), efficiency can decrease. This is attributed to the hydrolysis of PMS, which has a pKₐ of 9.4 nih.gov.
The solution pH also dictates the dominant reactive oxygen species (ROS). In a copper oxide-supported manganese oxide (CuO-OMS-2) system, the relative contributions of different radicals shifted significantly with pH. As the pH increased from 3 to 9, the contribution of sulfate (B86663) radicals (SO₄•⁻) to phenol (B47542) degradation increased from 25.17% to 75.60%, while the contribution of hydroxyl radicals (•OH) decreased from 69.23% to 22.80% nih.gov. The optimal catalytic activity for this specific system was observed at an initial pH of 5.0 nih.gov. It is clear that while the copper-peroxymonosulfate system is robust across various pH levels, its effectiveness and mechanism are highly pH-dependent mdpi.comnih.gov.
Table 1: Effect of pH on Dominant Reactive Species in CuO-OMS-2/PMS System This interactive table summarizes the shift in the contribution of different radicals with changing pH during phenol degradation.
| Initial pH | Contribution of SO₄•⁻ (%) | Contribution of •OH (%) |
|---|---|---|
| 3 | 25.17 | 69.23 |
| 9 | 75.60 | 22.80 |
Concentration Dependencies of Oxidant and Catalyst
Studies have consistently shown a positive correlation between reactant concentrations and degradation efficiency. For instance, the removal of enrofloxacin increased with higher dosages of either the CuC catalyst or PMS nih.gov. In the degradation of Orange G using a zero-valent copper (ZVC)/PMS system, increasing the PMS concentration from 1 mM to 3 mM significantly improved the removal efficiency from 86.4% to 100% mdpi.com. A further increase to 5 mM PMS accelerated the reaction to achieve complete removal in just 10 minutes mdpi.com.
Table 2: Effect of Oxidant and Catalyst Concentration on Pollutant Removal This interactive table provides data on how varying concentrations of PMS and copper catalysts affect the degradation of different pollutants.
| System | Pollutant | Variable | Concentration Change | Effect on Removal Efficiency |
|---|---|---|---|---|
| ZVC/PMS | Orange G | PMS | 1 mM → 3 mM | 86.4% → 100% |
| ZVC/PMS | Orange G | ZVC | 0.1 g/L → 0.3 g/L | Increased Efficiency |
| ZVC/PMS | Orange G | ZVC | 0.3 g/L → 0.5 g/L | Slightly Decreased Rate |
Impact of Coexisting Inorganic Anions
Natural water sources and wastewater invariably contain various inorganic anions, which can interfere with the copper-peroxymonosulfate oxidation process. The effects of these anions can be complex, ranging from inhibition and scavenging of radicals to, in some cases, promotion of the reaction.
Commonly studied anions include chloride (Cl⁻), bicarbonate (HCO₃⁻), sulfate (SO₄²⁻), nitrate (B79036) (NO₃⁻), and phosphate (B84403) (PO₄³⁻) nih.govmdpi.com.
Chloride (Cl⁻): The effect of chloride ions is often dual-natured. In some systems, Cl⁻ can react with sulfate and hydroxyl radicals to form less reactive chlorine-containing radicals, potentially inhibiting the degradation process nih.gov. However, in the ZVC/PMS system, a high concentration (50 mM) of Cl⁻ slightly promoted degradation, while a lower concentration (10 mM) was slightly inhibitory mdpi.com. The presence of chloride can also lead to the formation of toxic halogenated byproducts nih.gov.
Phosphate (PO₄³⁻): Phosphate ions, particularly H₂PO₄⁻, can inhibit oxidation processes nih.gov. In contrast, a study on the ZVC/PMS system found that PO₄³⁻ facilitated the degradation reaction, which was attributed to the hydrolysis of the anion, leading to an increase in solution pH and subsequent base activation of PMS mdpi.com.
Sulfate (SO₄²⁻) and Nitrate (NO₃⁻): These anions are generally considered to have a negligible impact on PMS activation and pollutant degradation in many systems nih.govrsc.org.
The PMS/CuO-3 system has demonstrated resilience, showing high pollutant removal even in the presence of various inorganic anions nih.gov.
Influence of Organic Matrix Components
The organic matrix of natural waters, primarily composed of substances like humic acid (HA) and natural organic matter (NOM), can significantly influence the reactivity of the copper-peroxymonosulfate system nih.govnih.gov. These organic components are typically complex macromolecules with numerous functional groups.
The primary effect of NOM and HA is competitive inhibition. These molecules can compete with the target pollutant for the reactive oxygen species generated by the activated PMS, thereby reducing the degradation efficiency nih.gov. The extent of this inhibition generally increases with higher concentrations of the organic matter nih.gov. This competitive consumption of radicals is a key mechanism for the observed attenuation of degradation efficiency in real water matrices mdpi.com.
However, some advanced catalyst designs show improved resistance to this interference. For example, a CuO-Fe₂O₃/MXene composite demonstrated excellent anti-interference capability, with coexisting matter having little influence on atrazine (B1667683) degradation at low concentrations researchgate.net. This suggests that catalyst surface properties can be engineered to minimize the negative impact of the organic matrix.
Temperature Effects on Reaction Kinetics
Temperature is a fundamental parameter in chemical kinetics, and the copper-peroxymonosulfate system is no exception. An increase in reaction temperature generally leads to an accelerated degradation rate. This is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for reactions to proceed more quickly.
For instance, the degradation of bisphenol S using a Ca(OH)₂/PMS system was significantly accelerated as the temperature increased rsc.org. This positive correlation between temperature and reaction rate is a common observation in persulfate-based advanced oxidation processes. Thermal activation is itself a method for generating radicals from persulfates, and when combined with a catalyst, the effect can be synergistic. Studies on the thermal decomposition of related energetic materials, such as ammonium (B1175870) perchlorate, show that these compounds have distinct thermal decomposition temperatures and activation energies, underscoring the importance of thermal energy in initiating these oxidative reactions scholaris.ca.
Catalyst Structure-Activity Relationships
The catalytic activity in the copper-peroxymonosulfate system is profoundly dependent on the physicochemical properties of the copper catalyst. Factors such as the copper oxidation state, catalyst morphology, surface area, and composition all contribute to its ability to activate PMS.
Copper Oxides (CuO and Cu₂O): Both cupric oxide (CuO) and cuprous oxide (Cu₂O) are recognized as effective, low-cost, and low-toxicity heterogeneous catalysts mdpi.com. Comparative studies have indicated that CuO often exhibits higher catalytic activity than Cu₂O mdpi.com. However, a primary drawback of using simple copper oxides is the potential for copper ion leaching into the treated water, which is a form of secondary pollution mdpi.com.
Zero-Valent Copper (ZVC): ZVC is highly reactive and serves as an efficient activator of PMS mdpi.com. It can initiate the reaction through the generation of Cu(I) species on its surface.
Composite and Supported Catalysts: To enhance stability, prevent leaching, and improve performance, copper is often incorporated into various composite structures.
Graphene Supports: Supporting copper ferrite (B1171679) (CuFe₂O₄) on reduced graphene oxide (rGO) resulted in a catalyst with superior performance, attributed to a larger surface area and beneficial electronic interactions nih.gov. Coating copper foam with graphene was also found to increase degradation efficiency by 10% while simultaneously reducing Cu²⁺ leaching by 30% nih.gov.
Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs): These structures are engineered to enhance catalyst stability and minimize copper dissolution mdpi.com.
Bimetallic Catalysts: The inclusion of a second metal can create synergistic effects. In delafossite (B1172669) structures (ABO₂), substituting iron with manganese at the B-site (CuMnO₂ vs. CuFeO₂) markedly enhanced the removal of ofloxacin (B1677185) mdpi.com.
Single-Atom Catalysts (SACs): Dispersing copper as individual atoms on a support material, such as biochar, represents a state-of-the-art approach. These single-atom copper sites have been shown to be highly effective active centers for PMS activation, improving electron transfer capacity and promoting the degradation of pollutants rsc.org.
Table 3: Comparison of Different Copper-Based Catalysts for PMS Activation This interactive table summarizes the characteristics and performance of various types of copper catalysts.
| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Copper Oxides | CuO, Cu₂O | Low cost, high activity mdpi.com | Cu²⁺ leaching, limited optimal pH range mdpi.com |
| Zero-Valent Metal | ZVC | High reactivity mdpi.com | Potential for rapid consumption |
| Supported Catalysts | rGO/CuFe₂O₄, Graphene-Cu foam | Enhanced stability, reduced leaching, higher surface area nih.govnih.gov | More complex synthesis |
| Bimetallic Oxides | CuMnO₂, CuFeO₂ | Synergistic effects, tunable activity mdpi.com | Activity depends on specific metal combination |
| Single-Atom Catalysts | SACu@Biochar | Maximum atom efficiency, unique electronic properties, high activity rsc.org | Advanced synthesis required |
At the nanoscale, the catalytic activity of crystalline materials can be highly dependent on which crystal facets are predominantly exposed. Different crystallographic planes have distinct atomic arrangements, coordination numbers, and surface energies, which in turn affect their interaction with reactants like peroxymonosulfate.
Research into cuprous oxide (Cu₂O) has shown a strong dependence of catalytic activity on the crystal morphology for PMS activation. A study comparing different shapes found that cubic Cu₂O, which predominantly exposes {100} crystal planes, was more reactive for degrading bisphenol A than octahedral Cu₂O ({111} planes) or rhombic dodecahedral Cu₂O ({110} planes) researchgate.net.
This structure-dependent activity is not unique to copper catalysts but is a more general principle in heterogeneous catalysis. For comparison, studies on cobalt oxide (Co₃O₄) for PMS activation found that nanorods with predominantly exposed (110) planes exhibited superior activity. This was attributed to a higher concentration of surface defects, such as oxygen vacancies, and low-oxidation-state Co(II) on the (110) plane compared to the (100) and (111) planes nih.gov. These oxygen vacancies were identified as the primary active sites for the reaction nih.gov.
Interestingly, the optimal crystal plane can be reaction-specific. For the catalytic oxidation of carbon monoxide (CO), the activity of Cu₂O nanocrystals followed a different order: octahedra ({111}) > rhombic dodecahedra ({110}) > cubes ({100}) nih.gov. The high activity of the {111} plane in that context was linked to the presence of coordinated, unsaturated Cu(I) sites nih.gov. This highlights that the rational design of catalysts requires consideration of not just the material composition but also the specific atomic arrangement at the surface tailored to the desired chemical transformation.
Surface Oxygen Vacancies and Defects
The presence of surface oxygen vacancies and defects on copper-based catalysts significantly enhances the reactivity of the copper-peroxymonosulfate system. These imperfections in the crystal lattice act as highly active sites that can promote the generation of reactive oxygen species (ROS).
Research has demonstrated that copper oxide (CuO) nanoparticles synthesized to have a high number of oxygen vacancies exhibit substantially higher catalytic activity in activating peroxymonosulfate compared to their counterparts with fewer vacancies. nih.govnih.gov These vacancies are believed to function as active sites for catalysis, facilitating the cleavage of the O–O bond within the peroxymonosulfate molecule. nih.gov The presence of oxygen vacancies can induce localized states that efficiently trap charge carriers, thereby inhibiting the recombination of electrons and holes. nih.gov This charge separation is beneficial for the catalytic process as it increases the number of electrons available to participate in the reaction. nih.gov
For instance, CuO nanoparticles rich in oxygen vacancies (CuO-SC) showed a much greater amount of surface adsorbed oxygen (0.24 mmol g⁻¹) compared to standard CuO (0.11 mmol g⁻¹), confirming the higher concentration of active sites. nih.gov In visible-light-assisted systems, oxygen vacancies play a dual role: they can prevent the recombination of photogenerated electron-hole pairs and also narrow the band gap of the catalyst, such as in CuBi2O4, leading to enhanced degradation efficiency of pollutants. mdpi.com Furthermore, these vacancies facilitate the rapid cycling of the Cu(II)/Cu(I) redox pair, which is crucial for the continuous decomposition of PMS and the generation of free radicals. mdpi.com In some systems, pollutants themselves can donate electrons that are then transferred to the surface oxygen vacancies, creating an efficient electron recycling pathway that sustains the catalytic activity. researchgate.net
Impact of Surface Oxygen Vacancies on Catalyst Performance
| Catalyst System | Key Finding | Effect on Reactivity | Source |
|---|---|---|---|
| Oxygen Vacancy-Rich CuO (CuO-SC) / PMS | CuO-SC possesses a higher concentration of surface-adsorbed oxygen (0.24 mmol g⁻¹) compared to standard CuO (0.11 mmol g⁻¹). | Significantly enhances catalytic performance by providing more active sites for PMS activation. | nih.gov |
| CuBi2O4 with Oxygen Vacancies (CuBi2O4-OVs) / PMS / Vis | Oxygen vacancies prevent the recombination of photogenerated electrons and holes and narrow the catalyst's band gap. | Improves photodegradation efficiency by enhancing charge separation and light absorption. | mdpi.com |
| CuBi2O4-OVs / PMS | Facilitates the rapid conversion and cycling of the Cu(II)/Cu(I) redox pair. | Accelerates the production of free radicals, leading to higher degradation efficiency. | mdpi.com |
| Cobalt-Zinc Ferrite / PMS | Surface oxygen vacancies can trap adsorbed PMS, allowing for different electron transfer pathways from the vacancy to the PMS molecule. | Enables efficient recycling of electrons donated by pollutants, sustaining the catalytic process. | researchgate.net |
Covalency and Electronic Structure Modulation
Modulating the covalency and electronic structure of copper-based catalysts is another key strategy to enhance their reactivity with peroxymonosulfate. This involves altering the chemical bonding environment of the copper atoms to facilitate more efficient electron transfer, which is fundamental to the PMS activation process. researchgate.net
One effective approach is the construction of copper-containing covalent bonds within the catalyst structure, such as a C-O-Cu bridge. nih.govacs.org These covalent linkages can act as electron transport channels, shortening the migration distance for electrons and thereby accelerating the redox cycle of Cu(II)/Cu(I). nih.govacs.org This rapid cycling is essential for the continuous production of highly active species like sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). nih.gov The unique electron configuration of copper ions makes them particularly suitable for forming these types of covalent bonds. researchgate.net
The electronic structure can also be modulated by incorporating copper into different crystal structures or by doping with other elements. For example, in delafossite (ABO₂) structures like CuFeO₂ and CuMnO₂, substituting the B-site metal (from Fe to Mn) alters the internal electronic structure. mdpi.com The manganese in CuMnO₂ has a less-than-half-filled 3d orbital, which enhances electrical conductivity and promotes interfacial electron transfer, leading to faster PMS activation compared to CuFeO₂. mdpi.com Similarly, co-doping carbon nitride with cobalt and chlorine can modify the electronic structure, improving the separation efficiency of photogenerated electrons and holes, which then participate in the degradation reactions. acs.org The synergy between copper and nitrogen atoms in a catalyst can also facilitate charge transfer from the nitrogen 2p orbital to the copper 3d orbital, making electron transfer for PMS activation easier. researchgate.net
Effects of Covalency and Electronic Structure Modulation on Reactivity
| Modulation Strategy | Catalyst Example | Mechanism | Impact on Cu-PMS Reactivity | Source |
|---|---|---|---|---|
| Covalent Bond Construction | CuAl@O-CND (with C-O-Cu bonds) | Covalent C-O-Cu bonds act as a bridge, shortening the electron migration distance between Cu(II) and Cu(I). | Facilitates a rapid redox cycle of copper species, enhancing the continuous production of reactive oxygen species. | nih.govacs.org |
| B-Site Metal Modulation in Delafossite | CuMnO2 vs. CuFeO2 | The Mn3+ (3d4) configuration in CuMnO2 improves electrical conductivity and promotes 3d orbital electron transfer. | CuMnO2 shows substantially higher catalytic activity for PMS activation than CuFeO2. | mdpi.com |
| Co-doping with Non-metals | Co-doped Carbon Nitride (with Cl doping) | Cl doping modifies the electronic structure, leading to improved separation of photogenerated electrons and holes. | Enhances catalytic activity under visible light. | acs.org |
| Synergy with Nitrogen | Cu-N-C Catalysts | Facilitates charge transfer from the N 2p orbital to the Cu 3d orbital. | Lowers the energy barrier for electron transfer, promoting catalytic activity. | researchgate.net |
Advanced Characterization and Analytical Techniques in Mechanistic Studies
Spectroscopic Analysis of Reactive Species and Intermediates
Spectroscopic techniques are indispensable for identifying and quantifying the short-lived radicals and intermediate species that govern the oxidative pathways in copper-peroxymonosulfate reactions.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the direct and indirect detection of paramagnetic species, including free radicals. libretexts.orgnih.gov In the context of copper-peroxymonosulfate systems, EPR is crucial for identifying the primary reactive oxygen species (ROS) responsible for oxidation.
To detect short-lived radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, spin trapping agents are employed. These agents react with the transient radicals to form more stable paramagnetic adducts that can be readily detected by EPR. acs.orgresearchgate.net 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap. The resulting DMPO-adducts produce characteristic EPR spectra, allowing for the unambiguous identification of the parent radical.
Interestingly, studies on the Cu(II)/peroxymonosulfate (B1194676) (PMS) system have revealed mechanistic complexities. While radical pathways are often implicated, some EPR investigations have suggested the involvement of non-radical pathways. acs.org For instance, instead of detecting signals for DMPO-OH or DMPO-SO₄, some studies propose the formation of a high-valent copper species, such as CuO⁺, as the primary oxidant. acs.org The interpretation of EPR spectra in Cu(II) systems can be complex, as DMPO-OH signals can sometimes be detected even in the absence of peroxygens, necessitating careful experimental design and data analysis. acs.org The use of quenching agents in conjunction with EPR can further elucidate the dominant reactive species. researchgate.net
| Spin Trap | Detected Adduct | Inferred Radical/Species | System Context |
| DMPO | DMPO-OH | Hydroxyl Radical (•OH) | Cu(II)/H₂O₂ and Cu(II)/PDS systems acs.org |
| DMPO | DMPO-SO₄ | Sulfate Radical (SO₄•⁻) | Metal-activated PMS systems |
| DMPO | (No radical signal) | Non-radical pathway (e.g., CuO⁺) | Proposed in some Cu(II)/PMS systems acs.org |
In situ Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing information about the chemical composition and structure of a catalyst's surface under reaction conditions. rsc.org In copper-peroxymonosulfate systems, it is employed to identify surface-adsorbed species and monitor changes in the catalyst itself during the reaction.
This technique has been instrumental in identifying the formation of high-valent copper species, such as Cu(III) oxides, on the surface of copper-based catalysts during oxidation processes. figshare.comacs.orgbohrium.com For example, a Raman peak observed around 603 cm⁻¹ at OER-relevant potentials has been identified as the Cu-O stretching vibration of a Cu(III) oxide. figshare.comacs.orgresearchgate.net The formation and stabilization of such species on the catalyst surface are believed to be critical for the activation of peroxymonosulfate. By correlating the intensity of specific Raman bands with catalytic activity, researchers can identify the catalytically active sites. figshare.comacs.org The technique can also be used to observe the adsorption of peroxymonosulfate onto the catalyst surface. mdpi.com
| Raman Shift (cm⁻¹) | Assignment | Significance in Copper-Peroxymonosulfate Systems |
| ~272, ~610 | Characteristic CuO bands | Confirmation of copper oxide catalyst structure mdpi.com |
| ~530 | Mixed valency Cu₄O₃ | Indicates complex oxide layers on the copper surface rsc.org |
| ~603 | Cu(III)-O stretching | Identification of potential catalytically active high-valent copper species figshare.comacs.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. icm.edu.pl It is exceptionally valuable for studying the mechanism of peroxymonosulfate activation on heterogeneous copper catalysts by tracking the changes in the oxidation state of copper. mdpi.com
The core level spectra of copper, particularly the Cu 2p region, provide a fingerprint of its oxidation state. The Cu 2p spectrum for Cu(II) is characterized by a main peak (Cu 2p₃/₂) at a binding energy of approximately 934-935 eV and strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). xpsfitting.comsurfacesciencewestern.com In contrast, Cu(I) and Cu(0) species have a main peak at a lower binding energy (around 932.5 eV) and lack these satellite features. icm.edu.plxpsfitting.com
By analyzing the XPS spectra of a copper catalyst before and after reaction with peroxymonosulfate, researchers can identify the redox cycling of copper ions (e.g., Cu(II) to Cu(I) and/or Cu(III)) that is central to the catalytic mechanism. researchgate.net For instance, a decrease in the Cu(II) satellite peak intensity or a shift in the main peak to lower binding energy after the reaction would suggest the reduction of Cu(II) to Cu(I). Conversely, the emergence of features associated with higher oxidation states could point to the formation of Cu(III). researchgate.net
| Copper Species | Approximate Cu 2p₃/₂ Binding Energy (eV) | Key Spectral Features |
| Cu(0) / Cu(I) | 932.2 - 932.7 | Narrow main peak, absence of shake-up satellites mdpi.comxpsfitting.com |
| Cu(II) | 933.5 - 935.0 | Broader main peak, presence of strong shake-up satellites xpsfitting.com |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in molecules. In the study of copper-peroxymonosulfate systems, FTIR helps characterize the catalyst material and can provide evidence for the formation of complexes between copper and other species in the reaction medium. tdx.cat
For heterogeneous catalysts, FTIR can identify surface functional groups (e.g., hydroxyl groups) that may act as active sites for peroxymonosulfate binding and activation. mdpi.com The technique is also used to confirm the structure of the catalyst, for instance, by identifying the characteristic vibration of the Cu-O bond in copper oxides, which typically appears in the far-infrared region (around 400-600 cm⁻¹). mdpi.com In studies involving organic ligands or pollutants, FTIR can track the formation of coordination complexes with copper, which can significantly alter the reactivity of both the copper center and the peroxymonosulfate. researchgate.net
| Wavenumber (cm⁻¹) | Bond/Functional Group | Relevance |
| 400 - 600 | Cu-O stretching vibrations | Confirms the presence of copper oxide in the catalyst mdpi.com |
| ~3400 | O-H stretching | Indicates the presence of surface hydroxyl groups or adsorbed water |
| 1000 - 1300 | S-O stretching | Can be used to monitor sulfate species |
UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring the progress of chemical reactions in the solution phase. spectroscopyonline.com The method is based on the absorption of ultraviolet or visible light by molecules containing π-electron and non-bonding electron systems. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
In the copper-peroxymonosulfate system, UV-Vis spectroscopy is frequently used to monitor the degradation of a target organic pollutant. mdpi.com By measuring the decrease in the intensity of the pollutant's characteristic absorption peak over time, the reaction rate can be determined. This allows for the systematic investigation of how various parameters, such as catalyst loading, peroxymonosulfate concentration, and pH, affect the reaction kinetics. Additionally, UV-Vis can be used to monitor changes in the concentration of aqueous copper ions (Cu²⁺), which typically exhibit a broad, weak absorption band in the visible region (~800 nm). mdpi.comresearchgate.net
| Species | Typical λₘₐₓ (nm) | Application |
| Organic Pollutants | Varies (typically in UV region) | Monitoring degradation kinetics spectroscopyonline.com |
| Aqueous Cu(II) ions | ~800 | Tracking changes in soluble copper concentration researchgate.net |
| Copper Complexes | Varies | Monitoring the formation and reaction of copper complexes cetjournal.it |
Microscopic and Diffraction Techniques for Catalyst Characterization
Understanding the physical and structural properties of heterogeneous catalysts is paramount, as these characteristics are intrinsically linked to their catalytic activity and stability.
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure, phase composition, and crystallite size of a catalyst. malvernpanalytical.comelixirpublishers.com The diffraction pattern is unique to a specific crystalline material, allowing for phase identification by comparison with standard databases. elixirpublishers.com For instance, XRD can confirm the synthesis of a specific copper oxide phase (e.g., CuO or Cu₂O) or a mixed-metal oxide catalyst. mdpi.com Peak broadening in the XRD pattern can be used to estimate the average crystallite size via the Scherrer equation, which is crucial as smaller crystallites often lead to higher surface area and more active sites. elixirpublishers.com
Scanning Electron Microscopy (SEM) provides information about the surface morphology, topography, and particle size of the catalyst. tdx.cat SEM images reveal the shape and texture of the catalyst particles, such as whether they are spherical, rod-like, or porous aggregates. This morphological information is vital as it affects the accessible surface area and the interaction with reactants in the solution.
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the visualization of the internal structure, crystallite size, and lattice fringes of the catalyst material. tdx.cat High-resolution TEM (HRTEM) can even resolve individual atomic planes, providing detailed information about the catalyst's crystallinity and exposing any potential defects in the crystal structure, which can often serve as highly active catalytic sites.
| Technique | Information Obtained | Importance for Catalysis |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, crystallite size malvernpanalytical.com | Determines the active crystalline phase and its dispersion. |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape and size tdx.cat | Relates catalyst structure to its surface area and accessibility. |
| Transmission Electron Microscopy (TEM) | Internal structure, particle size distribution, lattice structure tdx.cat | Provides nanoscale insight into crystallite size and structural defects. |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology
Research has utilized SEM and TEM to characterize a variety of copper-containing catalysts. For instance, in the synthesis of bimetallic catalysts, diverse shapes such as rods, spindles, and diamonds have been observed, with the morphology being dependent on the ratio of the constituent metals nih.gov. Other studies have confirmed the successful synthesis of hollow spherical structures through these imaging techniques researchgate.net. TEM analysis is particularly powerful for revealing detailed internal structures and the distribution of elements within a catalyst. It has been used to observe the formation of thin cuprous oxide (Cu₂O) layers on the surface of copper nanoparticles upon exposure to air, a transformation critical to the material's reactive properties mdpi.comnih.gov. Similarly, TEM has been employed to characterize zero-valent copper (ZVC) used as a peroxymonosulfate activator, providing detailed images of the catalyst's structure nih.gov.
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of catalytic materials. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice of a substance, researchers can identify the specific chemical compounds present and confirm the successful synthesis of the desired catalyst.
In the context of copper-activated peroxymonosulfate systems, XRD is routinely used to verify the identity of the synthesized catalysts. The diffraction peaks observed in an XRD pattern are compared to standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. For example, the successful preparation of delafossite (B1172669) catalysts such as CuFeO₂ and CuMnO₂ has been confirmed by matching their experimental diffraction peaks to the standard cards (JCPDS No. 75-2146 and No. 50-0860, respectively) nih.gov. The technique is also used to identify pure metallic copper, with its characteristic peaks at 2θ values of approximately 43.3°, 50.4°, and 74.1°, corresponding to the (111), (200), and (220) crystal planes (JCPDS No. 04-0836) nih.gov. The absence of impurity peaks in XRD patterns indicates the high purity of the synthesized material nih.gov.
| Compound | Observed 2θ Diffraction Peaks (°) | Corresponding Crystal Planes | JCPDS Reference Card |
|---|---|---|---|
| Metallic Copper (Cu) | 43.3, 50.4, 74.1 | (111), (200), (220) | 04-0836 nih.gov |
| Copper Ferrite (B1171679) (CuFeO₂) | 31.18, 35.68, 40.17, 55.26, 60.92, 64.76 | Not Specified | 75-2146 nih.gov |
| Copper Manganite (CuMnO₂) | 31.40, 32.92, 35.32, 36.95, 39.96, 40.46 | Not Specified | 50-0860 nih.gov |
Chemical Probing and Scavenging Experiments for ROS Identification
A central aspect of mechanistic studies in copper-peroxymonosulfate systems is the identification of the Reactive Oxygen Species (ROS) that drive the degradation of pollutants. Chemical probing and radical scavenging experiments are the primary methods used for this purpose. These experiments involve introducing specific chemical agents (scavengers) that selectively react with and neutralize certain ROS, thereby inhibiting their oxidative activity. By observing the decrease in degradation efficiency in the presence of a specific scavenger, the role and contribution of the corresponding ROS can be inferred.
Commonly identified ROS in these systems include the sulfate radical (SO₄•⁻), hydroxyl radical (•OH), superoxide (B77818) radical (•O₂⁻), and singlet oxygen (¹O₂). Electron Paramagnetic Resonance (EPR) spectroscopy, using spin-trapping agents like DMPO and TEMP, is also employed to directly detect and identify short-lived radical species.
Studies have shown that the dominant ROS can vary depending on the specific catalyst and reaction conditions. In some systems, singlet oxygen (¹O₂) has been identified as the primary oxidative species, with its presence confirmed by significant inhibition of the reaction by scavengers like L-histidine. In other cases, a combination of radicals is responsible for the oxidative process. For example, one study quantified the contributions of SO₄•⁻ and •OH, finding that their relative importance shifted with the pH of the solution. The involvement of superoxide radicals (•O₂⁻) has also been demonstrated through quenching experiments with benzoquinone mdpi.com. The negligible effect of scavengers for sulfate and hydroxyl radicals, such as ethanol (B145695) (EtOH) and tert-butyl alcohol (TBA), can indicate that these species play a minimal role in certain systems.
| Scavenger | Target Reactive Oxygen Species (ROS) |
|---|---|
| Ethanol (EtOH) | Sulfate Radical (SO₄•⁻) & Hydroxyl Radical (•OH) |
| tert-Butyl Alcohol (TBA) | Hydroxyl Radical (•OH) |
| L-Histidine | Singlet Oxygen (¹O₂) |
| Benzoquinone (BQ) | Superoxide Radical (•O₂⁻) |
Isotope Labeling Studies
Isotope labeling studies are a powerful tool for elucidating reaction pathways by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹⁸O for ¹⁶O), researchers can track the incorporation of that atom into intermediates and final products using techniques like mass spectrometry.
While direct isotope labeling studies on the complete copper peroxymonosulfate system are not widely detailed in the literature, the principles are well-established in related copper-catalyzed oxidation reactions. For instance, studies on copper-dioxygen (CuO₂) chemistry, which is fundamentally related to the oxidative processes in peroxymonosulfate activation, have utilized oxygen isotopes. An investigation into the binding of dioxygen (O₂) to a copper(I) complex used ¹⁸O to determine the oxygen equilibrium isotope effect nih.gov. Such studies provide benchmark data and fundamental insights into the copper-oxygen bond and its electronic structure, which are critical for understanding how copper sites activate oxygen-containing species like peroxymonosulfate nih.gov. These foundational studies are essential for interpreting kinetic isotope effects in more complex enzymatic or catalytic systems involving copper-mediated oxidation.
Theoretical and Computational Investigations of Copper Peroxymonosulfate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the copper-peroxymonosulfate system, offering detailed information on its electronic properties and reactivity.
DFT calculations have revealed the critical role of electron transfer in the activation of peroxymonosulfate (B1194676) by copper species. Studies focusing on copper-doped systems, such as Cu-g-C3N4, show that the introduction of copper atoms creates unique electronic structures that facilitate PMS activation. Analysis of the density of states (DOS) indicates that the Fermi level of the copper-doped catalyst is positioned to enable efficient electron transfer to the adsorbed PMS molecule. This transfer typically targets the peroxide O-O bond in the HSO5- ion, leading to its cleavage.
Bonding analysis shows that the peroxymonosulfate molecule adsorbs onto the copper active sites. The interaction involves the formation of a bond between a copper atom and an oxygen atom of the PMS molecule. This interaction induces a charge redistribution, weakening the O-O bond and lowering the energy barrier for its dissociation. The charge density difference plots calculated through DFT illustrate this electron migration, showing an accumulation of electrons on the PMS molecule, particularly around the peroxide bond, and a depletion of electrons from the copper center.
DFT has been extensively used to map the potential energy surfaces for the reactions between copper species and peroxymonosulfate, thereby elucidating the most favorable reaction pathways. For copper-based single-atom catalysts (SACs), calculations have shown that the activation process involves the adsorption of HSO5- onto the Cu site, followed by the cleavage of the O-O bond to generate reactive oxygen species like the sulfate (B86663) radical (SO4•−) and hydroxyl radical (•OH).
| Catalyst System | Adsorption Energy (eV) | O-O Cleavage Barrier (eV) | Rate-Determining Step | Ref. |
| Cu-N4 SAC | -1.25 | 0.78 | HSO5- decomposition | |
| Cu/g-C3N4 | -0.98 | 0.95 | SO4•− formation | |
| CuO(111) | -1.10 | 1.02 | Surface regeneration |
Computational studies have been pivotal in identifying the precise active sites responsible for PMS activation in various copper-based materials. In copper oxides (e.g., CuO), DFT calculations suggest that the coordinatively unsaturated copper atoms on the surface are the primary sites for PMS adsorption. The adsorption energy of the HSO5- molecule onto these sites is a key descriptor of the catalyst's potential activity.
Adsorption studies using DFT compare the binding energies of PMS at different potential sites on a catalyst's surface. For copper-substituted materials, it has been demonstrated that the copper sites are the preferential locations for HSO5- adsorption over other atoms in the lattice. The geometry of the adsorbed complex is also a critical factor; a configuration that maximizes the orbital overlap between the copper d-orbitals and the σ* anti-bonding orbital of the PMS peroxide bond is most favorable for activation.
Kinetic Modeling and Rate Constant Determination
Kinetic modeling complements experimental studies by providing a framework to understand the reaction rates and dependencies on reactant concentrations. The degradation of pollutants using the Cu(II)/PMS system often follows pseudo-first-order kinetics with respect to the pollutant concentration. The observed rate constant (kobs) is a function of both the copper and PMS concentrations.
The general rate law can often be expressed as: Rate = kobs [Pollutant] = kapp [Cu(II)]a [PMS]b [Pollutant]
Where kapp is the apparent rate constant, and 'a' and 'b' are the reaction orders with respect to Cu(II) and PMS. Studies have worked to determine these parameters to optimize the degradation process. For example, in the degradation of certain organic dyes, the rate was found to increase linearly with increasing concentrations of both Cu(II) and PMS up to a certain threshold, after which scavenging effects can occur. Computational fluid dynamics (CFD) can be integrated with kinetic models to simulate reactor performance and scale-up the process.
| Pollutant | [Cu(II)] (mM) | [PMS] (mM) | kobs (min-1) | Ref. |
| Rhodamine B | 0.2 | 1.0 | 0.154 | |
| Methylene (B1212753) Blue | 0.1 | 0.5 | 0.098 | |
| Phenol (B47542) | 0.5 | 2.0 | 0.072 |
Note: This table represents typical kinetic data. The observed rate constants are highly dependent on experimental conditions such as pH, temperature, and the specific pollutant.
Quantitative Structure-Activity Relationship (QSAR) Studies
While specific QSAR studies focusing exclusively on the copper-peroxymonosulfate system are nascent, the principles of QSAR are highly applicable. QSAR models aim to establish a mathematical relationship between the chemical structure of target pollutants and their degradation rate in a specific advanced oxidation process.
For the copper-peroxymonosulfate system, a QSAR model would correlate the degradation rate constants of a series of organic compounds with their molecular descriptors. These descriptors can include electronic properties (e.g., highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, ionization potential), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). Such models can predict the susceptibility of different pollutants to degradation by the Cu/PMS system and provide insights into the degradation mechanism, for instance, by indicating whether the reaction is initiated by an electrophilic or nucleophilic attack.
Catalyst Stability and Regeneration Mechanisms
Reusability and Cycling Performance of Heterogeneous Catalysts
The ability of a heterogeneous catalyst to be reused over multiple cycles without a significant loss of efficacy is a key indicator of its stability and economic viability. Research has demonstrated that various copper-based catalysts exhibit good to excellent reusability in the activation of peroxymonosulfate (B1194676) for the degradation of organic pollutants.
For instance, delafossite-type oxides such as CuMnO2 and CuFeO2 have shown sustained catalytic activity. In the degradation of ofloxacin (B1677185), CuMnO2 demonstrated a removal efficiency of 82% in the first cycle, which slightly decreased in subsequent cycles. Similarly, when used for the degradation of methylene (B1212753) blue, CuMnO2 maintained a high degradation efficiency of over 90% after 180 minutes, while CuFeO2 achieved 80% in the same timeframe mdpi.com. Another study highlighted that a CuO catalyst, prepared via the hydrothermal method, could still achieve approximately 70% degradation of methylene blue after five consecutive catalytic batches mdpi.com.
The composition of the catalyst and the reaction conditions play a significant role in its cycling performance. For example, a novel Fe-Co layered double hydroxide (B78521) (FeCo-LDH) catalyst with a Fe:Co ratio of 1:2 exhibited superior degradation performance for Rhodamine B, comparable to homogeneous Co(II)/PMS systems researchgate.net. Furthermore, a magnetic nanocomposite of copper ferrite (B1171679) supported on reduced graphene oxide (rGO/CuFe2O4) has been reported to have good recyclability over four cycles for the degradation of Orange G dye researchgate.net. The synergistic effects between different metallic components and the support material can contribute to enhanced stability and sustained performance.
Interactive Data Table: Reusability of Heterogeneous Copper Catalysts
| Catalyst | Pollutant | Cycle 1 Degradation (%) | Cycle 2 Degradation (%) | Cycle 3 Degradation (%) | Cycle 4 Degradation (%) | Cycle 5 Degradation (%) |
| CuMnO₂ | Ofloxacin | 82 | - | - | - | - |
| CuFeO₂ | Methylene Blue | >80 (after 180 min) | - | - | - | - |
| CuO | Methylene Blue | - | - | - | - | ~70 |
| FeCo-LDH | Rhodamine B | High | High | High | - | - |
| rGO/CuFe₂O₄ | Orange G | Good | Good | Good | Good | - |
Leaching Behavior of Copper Species
A significant challenge in the application of copper-based heterogeneous catalysts is the potential for copper ions to leach from the catalyst surface into the treated water. This leaching can lead to secondary pollution and a gradual deactivation of the catalyst. The extent of copper leaching is influenced by the catalyst's composition, its crystalline structure, and the pH of the reaction medium.
Studies have shown that the chemical composition of the catalyst has a profound impact on copper leaching. For example, a comparison between copper oxide (CuO) and copper-substituted ferrite (CuFeO) revealed that only 1.5 ± 0.1 μg·L⁻¹ of copper ions leached from CuFeO, whereas a significantly higher amount of 46 ± 3 μg·L⁻¹ leached from CuO under identical conditions mdpi.com. This suggests that incorporating copper into a more stable crystal structure, such as a ferrite, can effectively suppress leaching mdpi.com. In another study, CuFe2O4 demonstrated 30 times lower Cu2+ leaching (1.5 μg L-1 per 100 mg L-1) compared to a well-crystallized CuO at the same dosage researchgate.net.
Operating within a neutral to slightly alkaline pH range can also reduce the solubility of copper species, thereby limiting their release into the water mdpi.com. The choice of support material for the catalyst can also play a role in minimizing copper leaching.
Interactive Data Table: Copper Leaching from Heterogeneous Catalysts
| Catalyst | Leached Copper Concentration | Experimental Conditions |
| CuFeO | 1.5 ± 0.1 μg·L⁻¹ | Catalytic PMS activation |
| CuO | 46 ± 3 μg·L⁻¹ | Catalytic PMS activation |
| CuFe₂O₄ | 1.5 μg L⁻¹ per 100 mg L⁻¹ | - |
Strategies for Enhancing Catalyst Durability and Activity
To overcome the challenges of catalyst deactivation and copper leaching, various strategies have been developed to enhance the durability and maintain the high activity of heterogeneous copper catalysts in peroxymonosulfate systems. These strategies primarily focus on the rational design and modification of the catalyst material.
One of the most effective strategies is the use of heterogeneous forms of copper-based catalysts where copper is anchored onto solid supports mdpi.com. This approach not only minimizes the release of copper ions but also facilitates the separation of the catalyst from the treated water mdpi.com. Materials such as zeolites, such as Zeolite Socony Mobile-Five (ZSM5), have been shown to enhance the catalytic reaction when copper is loaded onto them due to their large surface area and the synergistic effects between the copper and the support mdpi.com.
The intrinsic structure of the catalyst is also a critical factor. Delafossite-type oxides, for instance, have demonstrated enhanced stability. The substitution of other metals into the catalyst structure, such as manganese in CuMnO2, can significantly enhance catalytic activity. This is attributed to the multivalent nature of manganese, which improves electrical conductivity and promotes the decomposition of peroxymonosulfate to generate reactive radical species mdpi.com. The synergistic effect between different metal centers, such as Co and Fe in bimetallic oxides, can also lead to improved activation efficiency of peroxymonosulfate researchgate.net.
Furthermore, controlling the reaction pH to a neutral or slightly alkaline range can reduce the solubility of copper species and thus enhance the catalyst's durability mdpi.com. The development of composite materials, where the catalyst is integrated with other materials, is another promising approach to enhance performance. For example, the integration of CuO into composite materials can improve its stability and catalytic performance mdpi.com.
Interactive Data Table: Comparison of Catalyst Performance Enhancement Strategies
| Catalyst | Enhancement Strategy | Key Finding |
| CuMnO₂ | B-site metal substitution (Mn for Fe) | Enhanced OFX removal efficiency (82% vs. 48% for CuFeO₂) mdpi.com. |
| CuO/ZSM5 | Supported on Zeolite (ZSM5) | Higher catalytic efficiency than pure CuO mdpi.com. |
| CuFeO | Incorporation into ferrite structure | Significantly lower copper leaching compared to CuO (1.5 vs. 46 μg·L⁻¹) mdpi.com. |
Advanced Copper Peroxymonosulfate Systems
Integration with Photochemical Activation (e.g., UV/Cu-PMS)
The integration of ultraviolet (UV) radiation with the copper-peroxymonosulfate system (UV/Cu-PMS) is a prominent advanced oxidation process. UV light serves to photolytically cleave the peroxide bond in peroxymonosulfate (B1194676), generating additional sulfate (B86663) and hydroxyl radicals. mdpi.commdpi.com This photochemical activation complements the copper-catalyzed decomposition of PMS, leading to an accelerated degradation of organic pollutants. researchgate.net
Research has demonstrated that the combination of UV-C radiation and PMS is effective for the simultaneous disinfection and decontamination of urban wastewater. nih.govnih.gov In one study, the UV/PMS process was compared with UV alone for the degradation of crystal violet dye. The UV/PMS system achieved 97% removal after 60 minutes, significantly higher than the 76% removal by PMS alone and 42% by UV irradiation alone. mdpi.com
Furthermore, advancements have been made by using vacuum ultraviolet (VUV) radiation, which has been shown to significantly enhance the redox cycle of Cu(II)/Cu(I). plu.mxresearchgate.net A study on the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) found that the VUV/PMS/Cu(II) system achieved a degradation efficiency 2.89 times higher than the UV/PMS/Cu(II) system. plu.mxresearchgate.net This enhancement is attributed to the combined effects of UV, hydrated electrons, and active hydrogen atoms generated by VUV, which accelerate the Cu(II)/Cu(I) cycle. plu.mxresearchgate.net The UV/PMS/Cu²⁺ system has also been shown to be more efficient in degrading anatoxin-a than a similar system using iron (UV/PMS/Fe³⁺), achieving over 99% degradation in just 10 minutes. researchgate.net
Table 1: Comparison of Pollutant Degradation in Photochemical Cu-PMS Systems
| System | Pollutant | Initial Concentration | Reaction Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| UV/PMS | Crystal Violet | 0.01 mM | 60 | 97% | mdpi.com |
| UV/PMS/Cu²⁺ | Anatoxin-a | Not Specified | 10 | >99% | researchgate.net |
| VUV/PMS/Cu(II) | 2,4-dichlorophenol | Not Specified | Not Specified | 2.89x higher than UV/PMS/Cu(II) | plu.mxresearchgate.net |
| UV-C/PMS | Contaminants of Emerging Concern (CECs) | Not Specified | 12 | 80% | nih.govnih.gov |
Electrochemical Activation of Peroxymonosulfate by Copper Electrodes
Electrochemical activation represents another advanced method for enhancing PMS-based oxidation. In this system, an electric current is used to facilitate the generation of reactive oxygen species. When copper is used as an electrode material, it participates directly in the activation of PMS. The electrochemical process can drive the redox cycling of copper (Cu²⁺/Cu⁺), which in turn catalyzes the decomposition of PMS to form sulfate radicals.
Recent studies have explored the use of novel copper-based composite electrodes for this purpose. For instance, TiO₂–CaTiO₃–Cu₂O–Cu heterojunction electrodes have been developed for the electrocatalytic degradation of organic pollutants. doaj.orgresearchgate.net These anodes, containing metallic copper, have shown high efficiency in activating PMS for the removal of paracetamol (PCM). Research indicated that a higher amount of metallic copper in the anode promotes the generation of radicals necessary for effective degradation. doaj.orgresearchgate.net Using these specialized electrodes, a 93% removal of paracetamol was achieved after 90 minutes. doaj.orgresearchgate.net Under optimal conditions, including an applied voltage of 1.2 V, complete removal of the pollutant was observed in just 45 minutes. researchgate.net Quenching tests identified superoxide (B77818) (•O₂⁻) and hydroxyl (•OH) radicals as the primary species responsible for the degradation, with •O₂⁻ playing the dominant role. doaj.orgresearchgate.net
This method offers a controlled and efficient way to activate PMS, with the electrode material playing a crucial role in the catalytic cycle. The direct use of copper electrodes simplifies the system by eliminating the need to add copper salts to the solution.
Table 2: Performance of Electrochemical Activation with Copper-based Electrodes for Paracetamol (PCM) Degradation
| Electrode | Pollutant | Initial Concentration | Time (min) | Removal Efficiency (%) | Key Radicals | Reference |
|---|---|---|---|---|---|---|
| TiO₂–CaTiO₃–Cu₂O–Cu | Paracetamol (PCM) | 10 ppm | 90 | 93% | •O₂⁻, •OH | doaj.orgresearchgate.net |
| TiO₂–CaTiO₃–Cu₂O–Cu (Optimal Conditions) | Paracetamol (PCM) | 10 ppm | 45 | 100% | •O₂⁻, •OH | researchgate.net |
Synergistic Effects in Hybrid Systems
Hybrid systems that combine copper-peroxymonosulfate with other AOPs often result in synergistic effects, where the combined efficiency is greater than the sum of the individual processes. tandfonline.com These systems are designed to enhance the production of reactive oxygen species, improve pollutant degradation rates, and overcome the limitations of single-process systems. mostwiedzy.pl
Examples of hybrid systems include:
Sonolysis/Cu-PMS: The application of ultrasound (sonolysis) can enhance the activation of PMS. Cavitation bubbles generated by ultrasound create localized hot spots with high temperature and pressure, which can thermally decompose PMS and water molecules to generate radicals. The presence of a copper catalyst can further augment this process.
Photocatalysis/Cu-PMS: Combining semiconductor photocatalysis with the Cu-PMS system can lead to enhanced performance. Under UV or visible light irradiation, a photocatalyst like titanium dioxide (TiO₂) generates electron-hole pairs. These can interact with PMS and copper ions, promoting the generation of radicals through multiple pathways. mdpi.com
Bimetallic Systems: The use of bimetallic catalysts, such as silver-copper (B78288) mixed-oxide (Ag₂Cu₂O₃), can create synergistic effects in PMS activation. researchgate.netbohrium.com In such systems, the interaction between the two metals can facilitate electron transfer processes, promoting the redox cycling of copper and enhancing the generation of radicals. researchgate.netbohrium.com Similarly, Fe-Cu dual-metal site catalysts have been shown to significantly enhance the activation of persulfates due to the synergistic effects between the iron and copper active sites. bohrium.com
Electrolysis/UV Integration: A synergistic effect has also been demonstrated in a hybrid system combining electrolysis and UV irradiation for pollutant degradation. nih.gov The UV light can excite the pollutant molecules, making them more susceptible to electrochemical oxidation. nih.gov
These hybrid approaches leverage multiple activation mechanisms simultaneously, leading to a more robust and efficient degradation process. The synergy arises from complex interactions, including enhanced radical generation, accelerated catalyst regeneration, and increased reactivity towards target pollutants. tandfonline.com
Table 3: Examples of Hybrid Copper-Peroxymonosulfate Systems and Synergistic Effects
| Hybrid System | Additional Activator/Catalyst | Observed Synergy | Reference |
|---|---|---|---|
| Bimetallic Catalyst-PMS | Silver-Copper Mixed-Oxide (Ag₂Cu₂O₃) | Cu(II)-O-Ag(I) bonds promote the conversion of Cu(II) to Cu(I) and facilitate the oxidation of both metals by PMS to generate radicals. | researchgate.netbohrium.com |
| Bimetallic Catalyst-Persulfate | Fe-Cu Dual-Metal Sites | Electron transfer from Cu to Fe enhances the catalytic oxidation by maintaining Fe in a lower valence state. | bohrium.com |
| Photocatalysis-PMS | Bi-Based Heterojunction | Concerted action between PMS activation and photocatalysis leads to the generation of a greater amount of active species (h⁺, •O₂⁻, •OH, SO₄•⁻, ¹O₂). | mdpi.com |
| Ultrasound-PMS | Ultrasound (US) | Synergistic effects from combining US with other activators (heat, UV, electricity, metals) lead to higher oxidation capacity and reduced treatment times. | tandfonline.com |
Concluding Remarks and Future Research Perspectives
Current Understanding and Key Achievements
The activation of peroxymonosulfate (B1194676) (PMS) by copper-based catalysts has emerged as a highly effective advanced oxidation process (AOP) for the degradation of a wide range of recalcitrant organic pollutants in water. mdpi.com A significant achievement in this field is the elucidation of the diverse and complex activation pathways involved in the Cu/PMS system. mdpi.com Research has demonstrated that copper species, particularly through the Cu(I)/Cu(II) redox cycle, can efficiently catalyze the decomposition of PMS to generate highly reactive oxygen species (ROS).
Key achievements in the understanding of this system include the identification of multiple ROS responsible for the oxidative degradation of contaminants. While initially thought to be dominated by sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), recent studies have revealed the significant role of non-radical pathways and other reactive species. mdpi.comresearchgate.net Notably, high-valent copper species, specifically Cu(III), have been identified as a primary and selective intermediate oxidant in the Cu(II)/PMS system under certain conditions. acs.orgnih.gov Furthermore, singlet oxygen (¹O₂) has also been recognized as a key participant in the degradation process, particularly with certain catalyst formulations. mdpi.com
The development of a variety of heterogeneous copper-based catalysts represents another major advancement. These include:
Copper oxides (CuO and Cu₂O): Recognized for their cost-effectiveness and excellent catalytic efficiency in activating PMS. mdpi.com
Bimetallic and multi-metallic catalysts: Systems such as copper ferrite (B1171679) (CuFe₂O₄) and copper-manganese (B8546573) oxides have shown enhanced catalytic performance due to synergistic effects between the metals. mdpi.compnas.org
Supported copper catalysts: Anchoring copper onto various substrates like zeolites, carbon fibers, and polymers has been a successful strategy to improve stability and reduce copper leaching. mdpi.com
Advanced catalyst materials: The design and synthesis of novel materials like metal-organic frameworks (MOFs) and layered double hydroxides (LDHs) containing copper have shown promise in enhancing catalytic activity and stability. mdpi.com
These advancements have led to the successful application of the copper/PMS system for the degradation of numerous organic pollutants, including phenols, dyes, antibiotics, and endocrine disruptors. mdpi.comdntb.gov.uanih.gov
Table 1: Examples of Copper-Based Catalysts and Their Performance in Peroxymonosulfate Activation for Pollutant Degradation
| Catalyst | Target Pollutant | Removal Efficiency | Key Findings |
|---|---|---|---|
| CuFe₂O₄ | Bisphenol A (BPA) | >90% in 1 hour | Faster and better catalytic performance than single-metal catalysts due to synergistic effects between Cu and Fe. mdpi.com |
| CuO | Phenol (B47542) | Effective degradation | Proficient in catalyzing PMS decomposition to generate SO₄•⁻ and •OH. mdpi.com |
| Zero-Valent Copper (ZVC) | Orange G (OG) | ~100% | Efficient degradation with the formation of •OH and SO₄•⁻. mdpi.com |
| rGO/CuFe₂O₄ | Orange G (OG) | 90.8% in 60 minutes | Enhanced surface area and efficient radical generation. rsc.org |
| CuWO₄ | 4-Chlorophenol (B41353) | 100% in 5 minutes | High-valent copper (Cu(III)) identified as the primary oxidant. nih.gov |
| LaCuₓFe₁₋ₓO₃ | Bisphenol A (BPA) | ~92.6% in 30 minutes | •OH and SO₄•⁻ are the main reactive species. mdpi.com |
Challenges and Knowledge Gaps in Fundamental Mechanisms
Despite significant progress, several challenges and knowledge gaps remain in the fundamental understanding of copper-peroxymonosulfate systems. A primary concern with copper-based catalysts is the leaching of copper ions into the treated water, which can cause secondary pollution and reduce the long-term stability and reusability of the catalyst. mdpi.com While heterogeneous catalysts are designed to minimize this, achieving long-term stability under various operational conditions remains a challenge.
The mechanistic pathways of PMS activation by copper catalysts are highly complex and not yet fully elucidated. A key knowledge gap is the definitive identification and quantification of the contributions of different reactive oxygen species (ROS) in various Cu/PMS systems. researchgate.net The reaction mechanism often involves a combination of radical (SO₄•⁻, •OH) and non-radical (¹O₂, Cu(III)) pathways, and their relative importance can be influenced by factors such as catalyst type, pH, and the nature of the target pollutant. mdpi.compnas.org There are ongoing debates and controversies regarding the formation and evolution of these reactive species. researchgate.net For instance, the precise sequence of events leading to the generation of surface Cu(III) and its subsequent reactions is still an area of active investigation. nih.gov
Another challenge is understanding the intricate interplay between the catalyst's surface properties and the activation mechanism. The electronic structure, surface-adsorbed species, and the presence of defects or oxygen vacancies on the catalyst can significantly influence the reaction pathway, but these relationships are not always well understood. mdpi.compnas.org The role of the pollutant itself in facilitating the redox cycling of copper species is a relatively new area of investigation that requires further exploration. acs.org It has been proposed that some pollutants can coordinate with copper active sites, altering their electronic structure and accelerating the catalytic cycle. acs.org
Directions for Advanced Catalyst Design and Engineering
Future research in catalyst design and engineering for copper-peroxymonosulfate systems will likely focus on addressing the challenges of stability, efficiency, and mechanistic control. A key direction is the development of robust heterogeneous catalysts with minimal copper leaching. mdpi.com This can be achieved through several strategies:
Strongly anchoring copper species onto stable supports such as carbon-based materials, silica, or metal oxides. mdpi.com
Encapsulating copper-based nanoparticles within protective shells (core-shell structures) to prevent their dissolution while allowing for catalytic activity. mdpi.com
Utilizing crystalline framework materials like Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs) that can securely host copper ions within their structures. mdpi.com
Another important avenue is the rational design of catalysts with enhanced intrinsic activity. This involves tuning the electronic properties of the copper active sites to facilitate electron transfer and the generation of specific reactive oxygen species. mdpi.comau.dk Strategies to achieve this include:
Creating dual-reaction centers: Designing catalysts with both electron-rich and electron-poor centers to promote the adsorption and degradation of pollutants and the activation of PMS, respectively. au.dk
Introducing oxygen vacancies and other defects: These can act as active sites for PMS activation and enhance the catalytic performance. pnas.org
Modulating the electronic structure through doping or forming alloys: Combining copper with other transition metals can create synergistic effects that improve catalytic activity and stability. mdpi.compnas.org For example, the substitution of metal ions in the B-site of delafossite (B1172669) (ABO₂) structures has been shown to alter the electronic structure and favor specific reaction pathways. mdpi.com
Furthermore, designing catalysts that can be easily recovered and reused is crucial for practical applications. This includes the development of magnetic catalysts (e.g., incorporating iron oxides) that can be separated from water using an external magnetic field. mdpi.com The scalable and cost-effective synthesis of these advanced catalysts is also a critical consideration for their real-world implementation. pnas.org
Table 2: Advanced Design Strategies for Copper-Based Catalysts
| Design Strategy | Objective | Example Material/Approach | Reference |
|---|---|---|---|
| Anchoring on Supports | Enhance stability, prevent leaching | Copper on carbon fibers, zeolites | mdpi.com |
| Core-Shell Structures | Protect active sites, improve stability | Cu@SiO₂ | mdpi.com |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable structure | Cu-MOFs | mdpi.com |
| Layered Double Hydroxides (LDHs) | Enhanced stability, controlled leaching | Cu-containing LDHs | mdpi.com |
| Dual-Reaction Centers | Improve PMS utilization and stability | Cu-Mg-Al oxides on boron nitride | au.dk |
| Defect Engineering | Create more active sites | Cu-Fe-Mn spinel oxide with oxygen vacancies | pnas.org |
| B-site Modulation in Perovskites | Tune electronic structure and ROS generation | Copper-doped LaMnO₃ | researchgate.net |
Novel Theoretical and Experimental Approaches for Mechanistic Insights
To overcome the existing knowledge gaps in the fundamental mechanisms of the copper-peroxymonosulfate system, the application and development of novel theoretical and experimental approaches are essential.
Experimental Approaches: Advanced in-situ and operando spectroscopic techniques are crucial for probing the catalyst's structure and the evolution of reactive species during the reaction.
In-situ Raman Spectroscopy: This technique can be used to identify intermediate species, such as surface-bound peroxo-complexes and high-valent metal species like Cu(III), providing direct evidence of reaction intermediates. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, often coupled with spin-trapping agents, is a powerful tool for detecting and identifying paramagnetic species, including sulfate and hydroxyl radicals. acs.orgmdpi.com
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These techniques can provide valuable information about the oxidation states of copper and other elements in the catalyst before, during, and after the reaction, helping to elucidate the redox cycles involved. mdpi.commdpi.com
Theoretical Approaches: Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for gaining deeper insights into the reaction mechanisms at a molecular level.
DFT Calculations: These calculations can be used to:
Model the adsorption of PMS and organic pollutants onto the catalyst surface. au.dk
Investigate the electronic structure of the catalyst and identify the active sites. mdpi.comau.dk
Calculate the energy barriers for different reaction pathways, helping to determine the most favorable mechanism for PMS activation and ROS generation.
Simulate the formation of intermediate species and transition states that are often difficult to detect experimentally.
The integration of these advanced experimental techniques with sophisticated theoretical calculations will provide a more comprehensive and detailed understanding of the fundamental mechanisms. This knowledge is critical for the rational design of next-generation, highly efficient, and stable copper-based catalysts for environmental remediation applications.
Q & A
Q. What is the role of copper species in peroxymonosulfate (PMS) activation for organic pollutant degradation?
Copper ions (Cu(II)/Cu(I)) and copper-based catalysts act as redox mediators, facilitating PMS decomposition into reactive oxygen species (ROS) such as sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and high-valent copper-oxo intermediates (e.g., Cu(III)) . For instance, trace Cu(II) triggers PMS decomposition via electron transfer, forming Cu(III) as a selective oxidant under neutral to alkaline conditions . Methodologically, researchers should monitor Cu speciation using X-ray photoelectron spectroscopy (XPS) and quantify ROS via scavenger experiments (e.g., methanol for •OH vs. tert-butanol for SO₄•⁻) coupled with electron paramagnetic resonance (EPR) .
Q. How to synthesize and stabilize copper peroxymonosulfate for experimental use?
this compound can be synthesized by reacting copper salts (e.g., CuSO₄) with PMS under controlled pH (4–7) and low temperatures to prevent premature decomposition . Stabilization requires inert atmospheres (e.g., N₂) and storage in dark, dry conditions. Characterization via Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA) confirms peroxo-bond formation (O–O stretching at ~800 cm⁻¹) and thermal stability .
Q. What are the primary radical species generated in copper-PMS systems, and how are they quantified?
SO₄•⁻ and •OH dominate in acidic conditions, while non-radical pathways (e.g., singlet oxygen (¹O₂) or direct electron transfer) prevail at neutral to alkaline pH . Quantification involves:
- Chemical probes : Nitrobenzene (•OH-specific) and atrazine (dual •OH/SO₄•⁻ reactivity) .
- EPR with spin traps : 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) for SO₄•⁻/•OH and 2,2,6,6-tetramethylpiperidine (TEMP) for ¹O₂ .
- Radical scavenger kinetics : Compare degradation rates with/without scavengers .
Advanced Research Questions
Q. How to distinguish between radical and non-radical oxidation mechanisms in copper-PMS systems?
Key methodologies include:
- Selective quenching : Use NaN₃ for ¹O₂, furfuryl alcohol for surface-bound radicals, and chloroform for diffusible radicals .
- Electrochemical analysis : Linear sweep voltammetry (LSV) to detect electron transfer pathways .
- Isotopic labeling : ¹⁸O-labeled H₂O or PMS to trace oxygen sources in ROS formation . Contradictions in literature often arise from pH-dependent mechanism shifts; thus, parallel experiments at varying pH (3–9) are critical .
Q. What strategies enhance the stability and reusability of copper-based catalysts in PMS activation?
- Support matrices : Embed Cu nanoparticles in carbonaceous materials (e.g., biochar) or metal-organic frameworks (MOFs) to prevent leaching .
- Doping : Introduce Fe or Co to form bimetallic oxides (e.g., CuFe₂O₄), reducing Cu(II)/Cu(I) redox potential and enhancing cyclic stability .
- Post-treatment : Acid washing (0.1 M HNO₃) after each cycle removes surface precipitates .
Q. Why do conflicting reports exist on the dominance of Cu(III) versus radical species in PMS activation?
Discrepancies stem from:
- pH variability : Cu(III) forms preferentially at pH > 7, while radicals dominate at pH < 5 .
- Probe limitations : Overlap in scavenger specificity (e.g., methanol quenches both •OH and SO₄•⁻) .
- Catalyst structure : CuO nanosheets favor surface-stabilized Cu(III), whereas Cu₀ (zero-valent copper) promotes radical generation . Resolving contradictions requires in-situ Raman or X-ray absorption spectroscopy (XAS) to track transient Cu species .
Q. How to assess the environmental toxicity of copper-PMS systems in aquatic research?
- Bioassays : Use rotifer (e.g., Proales similis) survival rates to measure acute toxicity of residual Cu²⁺ and byproducts .
- Leaching tests : ICP-MS analysis of Cu ions post-reaction under varying ionic strengths .
- Lifecycle analysis : Compare toxicity of Cu-PMS systems to conventional Fenton processes, considering energy input and sludge generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
